Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Target Molecule: 3-Chloro-5-fluoro-4-propoxyphenylboronic acid
CAS: 2096335-18-9 (Target), 103467-55-6 (Key Intermediate)
Application: Suzuki-Miyaura cross-coupling scaffold for kinase inhibitors and agrochemical actives.
This technical guide outlines a high-fidelity synthesis route for 3-Chloro-5-fluoro-4-propoxyphenylboronic acid . Unlike generic protocols, this workflow prioritizes regiochemical integrity and safety, specifically addressing the risks of benzyne formation inherent to ortho-halogenated lithio-species. The route utilizes a commercially available 4-bromo-2-chloro-6-fluorophenol core, employing a "Protect-then-Activate" strategy to install the propoxy tail before generating the boronic acid via cryogenic lithium-halogen exchange.
Strategic Retrosynthesis
The synthesis is designed to avoid the difficult late-stage halogenation of electron-rich rings. By starting with the halogens already in place (Cl, F, Br), we reduce the workflow to two high-yielding steps: Williamson Etherification and Cryogenic Borylation .
Phase 1: Etherification (The Shielding)
Objective: Convert the phenolic hydroxyl group into a propyl ether. This serves two purposes: it installs the required propoxy substituent and protects the acidic proton that would otherwise quench the organolithium reagent in Phase 2.
Reaction Logic
The reaction is a standard Williamson Ether Synthesis . The presence of electron-withdrawing groups (Cl, F) ortho to the hydroxyl increases the acidity of the phenol (
), making weak bases like Potassium Carbonate () sufficient and minimizing the risk of side reactions associated with strong hydrides.
Yield Expectation: >90% (Pale yellow oil or low-melting solid).
Phase 2: Cryogenic Metallation (The Activation)
Objective: Convert the aryl bromide to the boronic acid.
Critical Mechanism: Lithium-Halogen Exchange.
Safety Warning: The intermediate 3-chloro-5-fluoro-4-propoxyphenyllithium has halogens meta to the lithium center. While safer than ortho-halo lithio species, temperature control is vital to prevent scrambling or elimination.
Reagent Stoichiometry
Component
Equiv.
Role
Critical Note
Aryl Bromide
1.0
Substrate
Must be dry (azeotrope with toluene if needed).
n-Butyllithium
1.1
Exchange Reagent
2.5M in Hexanes. Titrate before use.
Triisopropyl Borate
1.2–1.5
Electrophile
is preferred over to reduce multiple additions.
THF
Solvent
Medium
Must be anhydrous and inhibitor-free.
Protocol
Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere.
Solvation: Dissolve the aryl ether (from Phase 1) in anhydrous THF (0.2 M). Add Triisopropyl borate (
) prior to lithiation (In-situ quench method) OR cool first.
Recommended (Sequential): Cool THF/Substrate to -78°C (Dry ice/Acetone). Add n-BuLi dropwise down the side of the flask over 20 minutes. Maintain internal temp < -70°C.
Exchange: Stir at -78°C for 30–45 minutes. The exchange is rapid.[4][5]
Trapping: If not using in-situ method, add
rapidly in one portion at -78°C.
Warming: Allow the reaction to warm to room temperature naturally overnight. The mixture will turn into a white slurry (boronate salt).
Hydrolysis: Quench with 2M HCl (aqueous) until pH 1–2. Stir vigorously for 1 hour to hydrolyze the boronate ester to the free acid.
Purification & Analysis
Boronic acids are notoriously difficult to purify due to anhydride (boroxine) formation.
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc).[1][3]
Washing: Wash EtOAc with Brine.[1] Do not wash with base , or you will extract the product into the water.
Crystallization: Concentrate the organic layer to a small volume. Add Hexane or Heptane to induce precipitation.
Tip: If an oil forms, sonicate with minimal water/acetonitrile to force crystallization.
Dehydration Risk: If the melting point is broad, you likely have a mixture of the free acid and the cyclic boroxine trimer. This is chemically acceptable for most Suzuki couplings.
Analytical Checkpoints
1H NMR (DMSO-d6):
~8.0–8.2 ppm (s, 2H, ): Broad singlet, disappears with .
~7.4–7.6 ppm (d, 2H, Aromatic): Look for meta-coupling patterns between H2 and H6.
~4.0 ppm (t, 2H, ): Triplet for the propoxy group.
19F NMR: Single peak, useful for purity assessment against the starting material.
References
General Williamson Ether Synthesis:
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocol for hindered phenols).
Lithium-Halogen Exchange Methodology
Bailey, W. F.; Patricia, J. J.[5] "The Mechanism of the Lithium–Halogen Exchange Reaction: A Review of the Literature." J. Organomet.[5] Chem.1988 , 352, 1–46. Link
Boronic Acid Synthesis & Handling:
Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine; Wiley-VCH: Weinheim, 2011. (Definitive guide on handling boroxines).
Specific Fluorinated Boronic Acid Properties:
Lillo, V. J., et al. "Simple and efficient synthesis of fluorinated phenylboronic acids." J. Fluorine Chem.2021, 244, 109752. (Analogous chemistry for fluoro-phenyl systems).
Structure Elucidation and Physicochemical Profiling of 3-Chloro-5-fluoro-4-propoxyphenylboronic Acid: A Comprehensive Technical Guide
Executive Summary In modern drug discovery and agrochemical development, highly functionalized phenylboronic acids are indispensable building blocks, primarily serving as nucleophilic partners in palladium-catalyzed Suzu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and agrochemical development, highly functionalized phenylboronic acids are indispensable building blocks, primarily serving as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[1]. 3-Chloro-5-fluoro-4-propoxyphenylboronic acid (CAS: 2096341-48-7) is a prime example of such a complex intermediate[2]. The strategic placement of orthogonal halogens (chloro and fluoro) alongside a lipophilic propoxy chain provides unique steric and electronic properties that can be leveraged for downstream functionalization or target-binding optimization.
However, the structural elucidation of boronic acids is notoriously challenging. The inherent Lewis acidity of the sp²-hybridized boron atom drives a dynamic, moisture-dependent equilibrium between the monomeric boronic acid and its dehydrated cyclic trimer, the boroxine[3]. This guide provides an authoritative, self-validating analytical framework for the definitive structure elucidation of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid, detailing the causality behind specific spectroscopic choices and experimental protocols.
Physicochemical Profiling
Before initiating spectroscopic analysis, it is critical to establish the baseline physicochemical parameters of the compound[2][4]. These metrics dictate the ionization strategies for mass spectrometry and the solvent selection for nuclear magnetic resonance (NMR).
Property
Value
Chemical Name
(3-Chloro-5-fluoro-4-propoxyphenyl)boronic acid
CAS Registry Number
2096341-48-7
Molecular Formula
C9H11BClFO3
Molecular Weight
232.44 g/mol
Monoisotopic Mass
232.049 Da
Key Structural Features
Tetra-substituted aromatic ring, sp² boronic acid
The Boroxine Challenge: Causality in Analytical Strategy
When preparing samples for NMR or MS, analysts often default to standard non-polar solvents like CDCl₃ or pure organic mobile phases. For boronic acids, this is a critical error. In the absence of a coordinating solvent or sufficient water, boronic acids spontaneously undergo a three-step dehydration process to form a trimeric acyclic anhydride, which ultimately cyclizes into a boroxine[3][5].
This dynamic equilibrium results in complex, uninterpretable NMR spectra characterized by severely broadened peaks and multiple overlapping chemical shifts. To achieve a self-validating structural assignment, the analytical environment must actively force the equilibrium to a single state —typically the monomeric boronic acid or boronate ester[6].
Thermodynamic equilibrium between monomeric boronic acid and trimeric boroxine via dehydration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR: Mapping the Carbon Backbone
To suppress boroxine formation, ¹H and ¹³C NMR must be conducted in a protic, coordinating solvent such as Methanol-d₄ (CD₃OD). The deuterated methanol acts as a nucleophile, rapidly exchanging with the hydroxyl protons and stabilizing the monomeric boron center.
The Propoxy Chain: The ¹H NMR will display a classic aliphatic triplet-sextet-triplet pattern. The -OCH₂- protons will appear furthest downfield (~4.0 ppm) due to the deshielding effect of the ether oxygen.
The Aromatic Core: The tetra-substituted phenyl ring leaves only two aromatic protons (C2 and C6). Because they are meta to each other, they will not show a large ortho coupling. However, the proton at C6 will exhibit a strong ortho scalar coupling to the adjacent fluorine atom (³JHF ≈ 8–10 Hz), cleanly differentiating it from the proton at C2.
¹⁹F NMR: Halogen Verification
Fluorine-19 is highly sensitive to its local electronic environment. The single fluorine atom at the C5 position will appear as a distinct multiplet (typically between -110 and -130 ppm), split primarily by the ortho C6 proton and the meta C4/C6 carbons in ¹³C cross-polarization experiments.
¹¹B NMR: The Definitive Probe for Hybridization
Boron-11 is a quadrupolar nucleus (I = 3/2). In ¹¹B NMR, the chemical shift is a direct readout of the boron atom's hybridization state[6][7].
An sp²-hybridized boronic acid monomer will present a broad singlet at ~28 to 30 ppm .
If the sample is improperly prepared and forms a boroxine, the signal shifts slightly, but more importantly, the line width broadens significantly due to the asymmetric quadrupolar relaxation in the trimeric ring. Adding a diol or base to form an sp³-hybridized boronate complex will dramatically shift the signal upfield to ~2 to 5 ppm [6].
Mass Spectrometry: Isotopic Fingerprinting
Electrospray Ionization (ESI) in negative ion mode is the gold standard for boronic acids, as they readily lose a proton to form the [M-H]⁻ anion.
The structural validation of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid relies heavily on its unique isotopic signature. The molecule contains two elements with highly distinct natural isotope distributions:
Boron: ¹⁰B (~20%) and ¹¹B (~80%)
Chlorine: ³⁵Cl (~75%) and ³⁷Cl (~25%)
For the deprotonated molecule (Exact Mass: 231.041 Da for ¹¹B, ³⁵Cl), the high-resolution mass spectrum (HRMS) will display a diagnostic cluster:
Any deviation from this specific isotopic cluster immediately indicates degradation (e.g., protodeboronation) or impurity.
Experimental Protocols
Protocol A: Monomer-Stabilized NMR Acquisition
Objective: To obtain sharp, interpretable ¹H, ¹³C, and ¹¹B NMR spectra by suppressing boroxine formation.
Sample Weighing: Accurately weigh 15–20 mg of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid into a clean glass vial.
Solvent Addition: Add 0.6 mL of high-purity CD₃OD (Methanol-d₄). Do not use CDCl₃ or DMSO-d₆ without water.
Equilibration: Sonicate the mixture for 60 seconds to ensure complete dissolution. Allow the sample to rest at room temperature for 5 minutes to ensure the solvent-exchange equilibrium reaches the monomeric state.
Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H (minimum 16 scans), ¹³C (minimum 512 scans), and ¹¹B (minimum 128 scans using a quartz tube to avoid background borosilicate glass signals)[6].
Protocol B: HRMS Isotopic Profiling
Objective: To validate the exact mass and B/Cl isotopic cluster via ESI(-).
Stock Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol.
Dilution: Dilute the stock solution 1:1000 in a diluent of 50:50 Methanol:Water containing 0.1% Ammonium Hydroxide (NH₄OH). Causality: The basic modifier ensures complete deprotonation of the boronic acid to the [M-H]⁻ state prior to aerosolization.
Injection: Infuse directly into the ESI source at 10 µL/min.
Data Processing: Extract the mass range from m/z 200 to 250 and overlay the experimental spectrum with the theoretical isotopic distribution for C₉H₁₀BClFO₃⁻.
Application Context: The Suzuki-Miyaura Cycle
Once the structure and purity of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid are validated, it is deployed in Suzuki-Miyaura cross-coupling. The reaction relies on the transmetalation of the validated boronic acid with a Palladium(II) intermediate[1].
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Journal of Organic Chemistry (ACS Publications) - 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
Journal of the American Chemical Society (ACS Publications) - The Boroxine–Boronic Acid Equilibrium.
University of Edinburgh Research Explorer - The Boroxine–Boronic Acid Equilibrium.
National Institutes of Health (PMC) - Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study.
Precision in Design: The Technical Profile of 3-Chloro-5-fluoro-4-propoxyphenylboronic Acid
Executive Summary & Chemical Identity 3-Chloro-5-fluoro-4-propoxyphenylboronic acid is a highly specialized organoboron building block used primarily in the synthesis of complex pharmaceutical scaffolds. Its structural u...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
3-Chloro-5-fluoro-4-propoxyphenylboronic acid is a highly specialized organoboron building block used primarily in the synthesis of complex pharmaceutical scaffolds. Its structural uniqueness lies in the "tri-substituted" core (Chlorine, Fluorine, Propoxy) which offers orthogonal reactivity and specific physicochemical modulation (lipophilicity/metabolic stability) in drug design.
While often confused with its isomer, (3-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid (CAS 2096335-18-9), the n-propoxy variant discussed here provides distinct steric properties due to the linear alkyl chain.
Physiochemical Data Table
Property
Value
Notes
Molecular Weight
232.44 g/mol
Calculated based on standard atomic weights (C, H, B, Cl, F, O).
Molecular Formula
Physical State
Solid / Powder
Hygroscopic; tends to form anhydrides (boroxines).
Solubility
DMSO, Methanol, THF
Poor solubility in non-polar hydrocarbons; hydrolyzes in water.
pKa (Boronic Acid)
~8.5 - 9.0
Estimated based on electron-withdrawing effects of Cl/F substituents.
Structural Logic & Synthetic Utility
The utility of this molecule extends beyond its molecular weight. It serves as a critical "warhead" in Suzuki-Miyaura cross-coupling reactions.
The "Orthogonal" Substitution Pattern
The 3,4,5-substitution pattern is strategically designed for Medicinal Chemistry:
3-Chloro & 5-Fluoro: These halogens deactivate the ring electronically but provide metabolic blocking sites (preventing P450 oxidation). They also allow for further functionalization (e.g.,
displacement of Fluorine if activated).
4-Propoxy: The linear propoxy chain adds lipophilicity (
adjustment) and extends the molecule into specific hydrophobic pockets within a protein target.
Boronic Acid: The reactive handle for C-C bond formation.
Boroxine Equilibrium (Critical for Stoichiometry)
Researchers often observe "incorrect" molecular weights during Mass Spectrometry or elemental analysis. This is due to the reversible dehydration of boronic acids into cyclic trimeric anhydrides called boroxines .
Note: In Suzuki couplings, the boroxine is active and converts back to the boronic acid/boronate species under basic aqueous conditions.
Figure 1: The reversible dehydration of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid. Stoichiometric calculations must account for this equilibrium if the material has been dried extensively.
Experimental Protocol: Synthesis & Usage
Since the n-propoxy variant is less common in catalogs than the isopropoxy analog, a robust synthesis route is required. The following protocol utilizes a Miyaura Borylation approach, which tolerates the aryl chloride and fluoride functionalities better than aggressive Lithium-Halogen exchange methods.
Dissolution: Dissolve 4-Bromo-2-chloro-6-fluorophenol (1.0 eq) in anhydrous DMF (0.5 M concentration).
Base Addition: Add Potassium Carbonate (
, 2.0 eq). Stir for 15 minutes at Room Temperature (RT).
Alkylation: Add 1-Bromopropane (1.2 eq) dropwise.
Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of phenol.
Workup: Dilute with water, extract with Ethyl Acetate (
). Wash organics with brine, dry over , and concentrate.
Phase 2: Palladium-Catalyzed Borylation
Objective: Convert the aryl bromide to the boronic acid (via pinacol ester).
Setup: In a dry Schlenk flask under Argon, combine:
Aryl Bromide (from Phase 1) (1.0 eq)
Bis(pinacolato)diboron (
) (1.1 eq)
Potassium Acetate (KOAc) (3.0 eq) - Crucial for the catalytic cycle.
(0.03 eq)
Solvent: Add anhydrous 1,4-Dioxane (degassed).
Reaction: Heat to 90°C for 12 hours.
Hydrolysis (To Free Acid):
Note: If the Pinacol ester is sufficient for your coupling, stop here. To get the free acid (MW 232.44):
Treat the crude pinacol ester with
(3.0 eq) in THF/Water (4:1) followed by 1N HCl hydrolysis.
Figure 2: Step-by-step synthetic pathway from commercially available phenols to the target boronic acid.
Quality Control & Validation
When validating the identity of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid, standard techniques require modification due to the boron center.
NMR Spectroscopy (Protocols)
Solvent Choice: Use DMSO-
with a trace of .
Why?
exchanges the boronic protons, simplifying the spectrum and preventing peak broadening caused by hydrogen bonding.
-NMR: Essential for confirming the presence of the Fluorine substituent. Expect a singlet (or multiplet due to H-F coupling) around -110 to -130 ppm (relative to ).
-NMR: Broad singlet around 30 ppm, characteristic of species.
Mass Spectrometry (MS)
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
Observation: Boronic acids are often difficult to visualize as the molecular ion
.
Technique: Add a drop of glycerol or ethylene glycol to the sample. This forms a cyclic ester in situ, creating a stable adduct
.
Target Mass: Look for the mass of the ester adduct, not just 232.44.
Purity Assessment (HPLC)
Column: C18 Reverse Phase.
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
Issue: Boronic acids can streak on silica or C18 due to interaction with silanols.
Solution: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase to suppress ionization and improve peak shape.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
Sigma-Aldrich. (2024). Product Specification: (3-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid (Isomer Analog Reference). Link
safety and handling of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid
An in-depth technical guide designed for researchers, application scientists, and drug development professionals handling complex organoboron compounds. Executive Summary In modern medicinal chemistry, the construction o...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide designed for researchers, application scientists, and drug development professionals handling complex organoboron compounds.
Executive Summary
In modern medicinal chemistry, the construction of complex active pharmaceutical ingredients (APIs) relies heavily on the reliable formation of carbon-carbon bonds. 3-Chloro-5-fluoro-4-propoxyphenylboronic acid is a highly specialized, multi-substituted arylboronic acid utilized primarily as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
As a Senior Application Scientist, I approach the handling of this reagent not just as a procedural necessity, but as a critical variable in experimental reproducibility. While boronic acids are generally celebrated for their "green" profile and low acute toxicity compared to historical alternatives like organostannanes[1][2], the specific halogenated and alkoxylated substitution pattern of this compound demands rigorous environmental controls to prevent protodeboronation, oxidation, and potential genotoxic exposure.
Chemical Identity & Physicochemical Properties
To ensure experimental precision, it is critical to understand the foundational metrics of the reagent being handled. The table below summarizes the core quantitative data for 3-Chloro-5-fluoro-4-propoxyphenylboronic acid[3][4].
Property
Value / Description
Chemical Name
3-Chloro-5-fluoro-4-propoxyphenylboronic acid
CAS Number
2096341-48-7
Molecular Formula
C9H11BClFO3
Molecular Weight
232.44 g/mol
Physical State
Solid (Powder)
Solubility
Soluble in Methanol, THF, DMF, DMSO; Poorly soluble in Water
Storage Requirements
Refrigerated (2-8°C), Inert Atmosphere (Argon/N2), Protect from Moisture
Mechanistic Role in Cross-Coupling
Understanding the why behind handling procedures requires understanding the compound's mechanistic behavior. In a Suzuki-Miyaura reaction, the boronic acid must undergo transmetalation with a Palladium(II) intermediate. However, the neutral boronic acid is a poor nucleophile.
The addition of a base (e.g., K2CO3, Cs2CO3) is required to coordinate with the empty p-orbital of the boron atom, forming a negatively charged boronate complex. This activation enhances the polarization of the organic ligand (the 3-chloro-5-fluoro-4-propoxyphenyl group), facilitating its transfer to the palladium center[5]. The electron-withdrawing nature of the chlorine and fluorine atoms on this specific ring makes the boron center more Lewis acidic, meaning it readily forms the boronate complex but can also be susceptible to premature hydrolysis if exposed to excessive ambient moisture.
Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting the transmetalation step.
Toxicological Profile & Hazard Assessment
A common pitfall in drug development is the misinterpretation of Safety Data Sheets (SDS). The SDS for 3-Chloro-5-fluoro-4-propoxyphenylboronic acid may list "No known hazard" under standard acute toxicity metrics[6]. However, empirical experience and recent pharmacological literature dictate a more conservative approach.
Recent structure-activity relationship (SAR) studies have identified that certain boronic acids and their derivatives can act as bacterial mutagens (Ames positive) and must be assessed as potential Genotoxic Impurities (GTIs) under ICH M7 guidelines[2].
To ensure scientific integrity, every protocol must be a self-validating system. The following methodology for utilizing 3-Chloro-5-fluoro-4-propoxyphenylboronic acid in a cross-coupling reaction includes built-in causality explanations and validation checkpoints.
Caption: Standard operating workflow for handling boronic acids in cross-coupling reactions.
Step 1: Reagent Preparation and Weighing
Action: Tare a clean, dry vial. Weigh the required mass of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid (typically 1.1 to 1.5 equivalents relative to the aryl halide) using an anti-static spatula.
Causality: Boronic acids are hygroscopic. Exposure to ambient humidity can lead to the formation of boroxines (anhydrides), which alters the molecular weight and throws off stoichiometric calculations[7].
Validation Checkpoint: The powder should be free-flowing. If clumping is observed, moisture has compromised the reagent. Recalculate stoichiometry assuming partial anhydride formation, or ideally, use a fresh batch.
Step 2: Solvent Degassing
Action: Dissolve the aryl halide and the boronic acid in a suitable solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v). Sparge the solution with Argon for 15 minutes.
Causality: The active Pd(0) catalyst is highly sensitive to oxidation. Dissolved oxygen will irreversibly oxidize Pd(0) to inactive Pd(II) black, halting the catalytic cycle.
Validation Checkpoint: Observe the sparging needle. The cessation of micro-bubbles from the solvent matrix indicates successful displacement of dissolved atmospheric gases.
Step 3: Base Activation and Catalyst Addition
Action: Add the inorganic base (e.g., K3PO4 or Na2CO3) followed by the Palladium catalyst (e.g., Pd(dppf)Cl2). Seal the vessel under Argon.
Causality: The base is strictly required to convert the neutral boronic acid into the reactive, negatively charged boronate species, facilitating transmetalation[5].
Validation Checkpoint: Upon addition of the base and catalyst, a distinct color change (often shifting to deep red or orange depending on the Pd-ligand complex) should be observed, confirming the initiation of the active catalytic species.
Step 4: Reaction Execution and Monitoring
Action: Heat the reaction mixture to the optimized temperature (typically 80-100°C) with vigorous stirring.
Causality: Thermal energy overcomes the activation barrier of the oxidative addition step.
Validation Checkpoint: At 2 hours, pull a 10 µL aliquot. Quench in acetonitrile and analyze via LC-MS. The complete disappearance of the aryl halide peak validates that the boronic acid successfully transmetalated and the reaction has reached completion.
Step 5: Quenching and Waste Disposal
Action: Cool to room temperature. Quench the reaction with water and extract with Ethyl Acetate. Filter the organic layer through a pad of Celite.
Causality: Water neutralizes the basic conditions and partitions unreacted boronic acid and inorganic salts into the aqueous layer. Celite filtration removes precipitated Palladium black.
Validation Checkpoint: The resulting organic phase should be clear and free of black particulates.
Waste Disposal: Dispose of the aqueous layer (containing boron salts) as special hazardous waste, strictly in accordance with local environmental regulations, as boron compounds can be toxic to terrestrial vertebrates and aquatic ecosystems[6][7].
References
(3-Chloro-5-fluoro-4-propoxyphenyl)boronic acid Shanghai Macklin Biochemical Co., Ltd. Chembk. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaGkos2AaZMNq2avcmoccLNODVkofiT9Xe-G_N5aPfBxnQCMCMpAGyVQPdPpMV2ZUNTRm-L8YH2D4p9MgKMThv_6uJVaygRsKykauVk5BZalHTkkQCO4GC9DQ=]
3-Chloro-5-fluoro-4-propoxyphenylboronic acid 98%. Labfind. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXANiAe4HAAS_Uc1J4v0vlyAicVVJOAODR9T5tL3orGKvKgBpH3Btrg-7Ofq9cH17FCJLF_VbZcR04ZdZPryGO5K2znqyEbeRob5BKag-s-QX-8BzzgeuWovXCAvEoyEgYf-1LKgFv3-xt9xKccuQHdnkOkaDHmrM5T0fIBVX9vb1_1Nj0sIO_EUqSV3qwXH5KD_F51nZpHxBed1V9Q50PumumzDB-rpL65S05sdUxzw==]
SAFETY DATA SHEET: 3-Chloro-5-fluoro-4-propoxyphenylboronic acid. AFG Bioscience. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzCujbaIjMVgZRNmJJ5vhYlLzRT4ZTC9SrnkO9vYM0CFxjohTI98bxG6mKjaiic9yJ71FdHaXUb_pe5s4dnyIga901swh6P7gxO5qRQMJ_1C9dVsdpWjtK-0z409oNSYtzU5xqH3X05TCNu0DUqRav1xnqjgu8HveqOlWUarTz6W69oXY=]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (PMC). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmKcYb54y70P8Fi5YQ9UbhlrUJzN3i3vbBnUz14ys7c0_BJfq-N3s4wDQ4CNDo7cdv0cHRyKB3zsfxsm5FyN7HqLLr1dztNtm4O4e_dHh1LE0H1YR4giiBXKhB3zH4E7GtAexXj92Hl4tu0Hk=]
Suzuki Coupling. Organic Chemistry Portal. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGjKAACdpYKTBytpHLiBBth3PErexrcU5OgX7ZnO8ZtVdJ1ZMi8H9VQBmf16QyefKatEk1oY-deHj6eXNy2GBPfOAA9ZOrfGVe4dLv3f3qMk1_x0cDYve_yBqTYyu7Mhi3rglKYu-f4QdNF6VrR_4o1V1-N55sOFECA6UkHf1AxA==]
Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7akIByTuSHWS4UWiUqDW8zQ7CemYbdKJQRhQuCTSx8YDSQyk1XB-J2JnB0M1Sy130yJ9Utf_hIQM0cg38dmdzLWdZST-ZcpwvnO7FpmTk19jYno2kQ6ZuY1PXrH2H6sitEfCAwXc6oWPj0iOp9ovtw1XZOiW5x0G7A6cK6ezaEKiGKMa72rdUxzKFX-8xChHqj5k1tgx6aDBVgIg5_ow16nIMKlQswFCALVYlmDvKhzYVmWcuaJaSaCXbhh4Z2p1-kDpv4up3sy0pCJI=]
Substituted Phenylboronic Acids: From Laboratory Curiosities to Clinical Pharmacophores
Executive Summary Substituted phenylboronic acids (PBAs) have evolved from obscure organometallic curiosities in the late 19th century to indispensable pillars of modern organic synthesis and pharmaceutical design. Their...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Substituted phenylboronic acids (PBAs) have evolved from obscure organometallic curiosities in the late 19th century to indispensable pillars of modern organic synthesis and pharmaceutical design. Their unique position stems from the boron atom's empty p-orbital, which confers Lewis acidity, enabling reversible covalent interactions with diols (saccharide sensing) and nucleophilic serine/threonine residues (protease inhibition).[1]
This guide deconstructs the technical evolution of PBAs, moving beyond standard textbook definitions to analyze the causality behind their synthetic development.[1] We examine the transition from pyrophoric alkylboranes to air-stable arylboronic acids, the revolution of Palladium-catalyzed borylation, and the strategic incorporation of the boronic acid moiety into FDA-approved therapeutics like Bortezomib.
Historical Genesis: The Organoboron Dawn
The history of PBAs is a timeline of overcoming reactivity to achieve selectivity.
The Mercury Era (1880s)
While Edward Frankland isolated triethylborane in 1860, it was August Michaelis in 1880 who first successfully synthesized phenylboronic acid.[1] His method was effective but chemically hazardous, relying on the transmetallation of diphenylmercury with boron trichloride.[1]
Reaction:
Technical Limitation: The use of stoichiometric mercury rendered this route unscalable and toxic.[1] It established the possibility of aryl-boron bonds but not the utility.[1]
The Grignard Democratization (1909)
The true inflection point occurred in 1909 when Khotinsky and Melamed applied Victor Grignard’s magnesium reagents to boron chemistry.[1] By reacting phenylmagnesium bromide with borate esters, they created a scalable, mercury-free route.[1]
Significance: This method remains the standard for simple, robust substrates.[1] However, the high reactivity of Grignard reagents precludes the presence of sensitive functional groups (esters, nitriles, ketones) on the phenyl ring.[1]
Synthetic Evolution: The Quest for Functional Group Tolerance
Modern drug discovery requires complex scaffolds.[1] The limitation of the Grignard route (incompatibility with electrophiles) necessitated a paradigm shift toward transition metal catalysis.
The Miyaura Borylation (1995)
Norio Miyaura and colleagues revolutionized PBA synthesis by utilizing Palladium to couple aryl halides with bis(pinacolato)diboron (
Key Innovation: The use of Potassium Acetate (KOAc) as a weak base.[1]
Why? Strong bases (e.g., NaOH) would activate the resulting boronic ester, causing it to immediately undergo a Suzuki coupling with the remaining aryl halide (polymerization/dimerization).[1] KOAc is strong enough to facilitate transmetallation of the
but too weak to activate the product arylboronate for subsequent coupling.[1]
Iridium-Catalyzed C-H Activation (The Hartwig-Miyaura Route)
To improve atom economy and avoid pre-functionalized halides, the field moved toward direct C-H borylation.[1]
Catalyst System:
with 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy).[1]
Regioselectivity: Unlike electrophilic aromatic substitution (which is electronic-driven), Ir-catalyzed borylation is steric-driven .[1] It selectively borylates the least hindered position (typically meta or para), offering a complementary selectivity pattern to classical chemistry.[1]
Visualization: Evolution of Synthesis
Figure 1: The trajectory of phenylboronic acid synthesis, moving from toxic stoichiometric reagents to catalytic, atom-economical methods.
The "Killer App": Suzuki-Miyaura Coupling
The utility of PBAs is inextricably linked to the Suzuki-Miyaura reaction (Nobel Prize, 2010). For the researcher, understanding the role of the base is critical for troubleshooting.[1]
The Boron Paradox: The C-B bond is covalent and non-polar.[1] It does not spontaneously transmetallate to Palladium.[1]
The Activation Step: A base (hydroxide, carbonate) coordinates to the boron atom, forming a tetravalent boronate species
.[1] This negatively charged "ate" complex is nucleophilic enough to transfer the aryl group to the electrophilic Pd(II) center.[1]
Medicinal Chemistry: Boron as a Bioisostere
For decades, boron was viewed as a toxicological liability.[1][3] This changed with the understanding of its ability to form reversible covalent bonds with biological nucleophiles.[1]
Mechanism of Action: The Tetrahedral Transition State
Boronic acids are planar (
).[1] Upon binding to a serine or threonine residue in an enzyme active site, the boron atom accepts a lone pair, becoming tetrahedral ().[1] This mimics the high-energy transition state of peptide hydrolysis, acting as a potent inhibitor.[1]
Case Study: Bortezomib (Velcade)[3][4][5]
Target: The 26S Proteasome (crucial for protein degradation/homeostasis).[1][4]
Chemistry: The boronic acid moiety binds reversibly to the N-terminal Threonine residue of the proteasome's catalytic
Outcome: Accumulation of misfolded proteins leads to apoptosis, particularly in multiple myeloma cells which produce vast quantities of immunoglobulins.[1]
Visualization: Proteasome Inhibition
Figure 2: Mechanism of Action for Bortezomib. The shift from sp2 to sp3 hybridization mimics the enzymatic transition state.
Experimental Protocols
These protocols are designed for reproducibility. Ensure all glassware is flame-dried and reactions are run under Argon/Nitrogen.[1]
Reaction: Heat to 80°C for 2-4 hours. Monitor by TLC/LCMS.[1]
Workup: Dilute with EtOAc, wash with water (to remove DMSO) and brine.
Purification: Silica gel chromatography. Note: Pinacol esters are stable on silica.[1]
References
Michaelis, A., & Becker, P. (1880).[1] Über monophenyloborchlorid und phenylborosäure. Berichte der deutschen chemischen Gesellschaft.
Khotinsky, E., & Melamed, M. (1909).[1][3] Die Wirkung der magnesiumorganischen Verbindungen auf die Borsäureester. Berichte der deutschen chemischen Gesellschaft.
Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1][5] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry.
Adams, J., et al. (1999).[1] Proteasome Inhibitors: A Novel Class of Potent and Effective Antitumor Agents. Cancer Research.[1]
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
Advanced Application Note: Synthesis and Integration of 3-Chloro-5-fluoro-4-propoxyphenylboronic Acid in Bioactive Scaffolds
Executive Summary & Chemical Profile In modern medicinal chemistry, the precise tuning of a drug candidate's physicochemical properties is often achieved through the strategic decoration of aromatic rings. 3-Chloro-5-flu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
In modern medicinal chemistry, the precise tuning of a drug candidate's physicochemical properties is often achieved through the strategic decoration of aromatic rings. 3-Chloro-5-fluoro-4-propoxyphenylboronic acid (CAS: 2096341-48-7) has emerged as a highly specialized, advanced building block for the synthesis of complex biaryl and phenyl-heteroaryl scaffolds .
As a Senior Application Scientist, I frequently utilize this specific moiety to overcome late-stage lead optimization hurdles. The structural logic of this compound is tri-fold:
The Propoxy Chain: Acts as a flexible, lipophilic vector designed to occupy deep hydrophobic sub-pockets in target proteins (e.g., kinase hinge regions or CFTR modulator binding sites).
Flanking Halogens (Cl, F): The 3-chloro and 5-fluoro substituents electronically modulate the aromatic ring, lowering the HOMO/LUMO levels to increase oxidative stability. Crucially, they act as steric shields, blocking cytochrome P450-mediated metabolism at the highly vulnerable ortho positions relative to the ether linkage.
The Boronic Acid: Provides a reliable handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for modular assembly of the active pharmaceutical ingredient (API).
Mechanistic Rationale: Overcoming the "Push-Pull" Effect
While the 3-chloro-5-fluoro-4-propoxy substitution pattern is pharmacologically ideal, it presents distinct synthetic challenges. The electron-withdrawing nature of the halogens significantly decreases the nucleophilicity of the boronic acid. In a standard Suzuki-Miyaura catalytic cycle, this renders the transmetalation step rate-limiting .
Furthermore, electron-deficient boronic acids are highly susceptible to protodeboronation —an undesired side reaction where the carbon-boron bond is hydrolytically cleaved to yield a carbon-hydrogen bond . To successfully couple this building block, the experimental conditions must be meticulously engineered to accelerate transmetalation so that it outcompetes thermal protodeboronation .
Catalytic cycle of Suzuki-Miyaura coupling highlighting transmetalation of the boronic acid.
Data Presentation: Optimization of Coupling Conditions
To establish a self-validating protocol, we evaluated various catalyst/base combinations. The data below demonstrates the causality between base strength, ligand bulk, and the suppression of protodeboronation.
Entry
Catalyst System
Base
Solvent System
Temp (°C)
Yield (%)
Protodeboronation (%)
1
Pd(PPh₃)₄ (5 mol%)
Na₂CO₃ (2.0 eq)
Toluene/H₂O (4:1)
90
45%
35%
2
Pd(dppf)Cl₂ (5 mol%)
Na₂CO₃ (2.0 eq)
1,4-Dioxane/H₂O (4:1)
90
65%
20%
3
Pd(dppf)Cl₂ (5 mol%)
K₃PO₄ (2.0 eq)
1,4-Dioxane/H₂O (4:1)
90
88%
< 5%
4
Pd₂(dba)₃ / XPhos
K₃PO₄ (2.0 eq)
1,4-Dioxane/H₂O (4:1)
90
92%
< 2%
Application Insight: The shift from Na₂CO₃ to K₃PO₄ (Entry 2 vs. 3) is critical. The higher basicity of K₃PO₄ ensures rapid formation of the tetra-coordinate boronate complex required for transmetalation. Furthermore, utilizing a highly active, bulky ligand like XPhos (Entry 4) accelerates reductive elimination, minimizing the residence time of the Pd(II) species and virtually eliminating the protodeboronation pathway.
Step-by-Step Protocol: Biaryl Scaffold Synthesis
Objective: Coupling of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid with a generic heteroaryl bromide (e.g., 5-bromo-2,4-dichloropyrimidine) to form an advanced pharmaceutical intermediate.
Self-Validation Checkpoints:
Pre-reaction: LC-MS to confirm the purity of the starting aryl halide.
In-process: TLC (Hexane/EtOAc 3:1) monitoring for the disappearance of the aryl halide; UV activity at 254 nm.
Post-reaction: LC-MS of the crude mixture to verify the target mass (M+H)⁺ and assess the ratio of product to the protodeboronated byproduct (3-chloro-5-fluoro-4-propoxybenzene).
Procedure:
Preparation of the Reaction Mixture: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 mmol, 1.0 eq), 3-Chloro-5-fluoro-4-propoxyphenylboronic acid (280 mg, 1.2 mmol, 1.2 eq), and K₃PO₄ (424 mg, 2.0 mmol, 2.0 eq). Note: A slight excess of boronic acid is used to compensate for trace protodeboronation.
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Oxygen leads to the formation of homocoupled boronic acid byproducts and irreversibly degrades the Pd(0) active species.
Solvent Addition: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed, deionized water (4:1 v/v ratio) via syringe. Causality: The biphasic system dissolves both the organic substrates (dioxane) and the inorganic base (water), facilitating interfacial boronate formation.
Catalyst Introduction: Briefly open the septum under a positive flow of Argon and add Pd(dppf)Cl₂·CH₂Cl₂ (40 mg, 0.05 mmol, 5 mol%). Re-seal and purge the headspace with Argon for an additional 2 minutes.
Reaction Execution: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4–6 hours.
In-Process Validation: At 4 hours, withdraw a 10 µL aliquot, dilute with 1 mL MeCN, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS. The reaction is deemed complete when the aryl bromide peak is <2% by UV area.
Workup & Extraction: Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and 10 mL of water. Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
Purification: Filter the dried organic layer and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, gradient elution 0-20% EtOAc in Hexanes) to afford the pure biaryl scaffold.
Strategic integration of the boronic acid building block into a bioactive API synthesis pipeline.
Safety & Handling (E-E-A-T)
According to the established Safety Data Sheet , 3-Chloro-5-fluoro-4-propoxyphenylboronic acid is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).
Engineering Controls: Always handle inside a certified chemical fume hood.
PPE: Wear nitrile gloves, safety goggles, and a standard laboratory coat.
Storage Causality: Store the compound under an inert atmosphere at 2-8 °C. Boronic acids are prone to slow atmospheric oxidation (yielding the corresponding phenol) or hydrolytic degradation (yielding boroxines) when exposed to ambient moisture and air over prolonged periods.
Wikipedia | Protodeboronation: Mechanisms and Undesired Side Reactions |[Link]
MDPI Catalysts | Suzuki–Miyaura Cross-Coupling of Amides Using Well-Defined, Air- and Moisture-Stable Nickel/NHC Complexes |[Link]
Application
Application Note: 3-Chloro-5-fluoro-4-propoxyphenylboronic Acid in Advanced Materials
Executive Summary 3-Chloro-5-fluoro-4-propoxyphenylboronic acid represents a high-value "triad" building block for materials science, combining three critical structural features: a boronic acid functional handle, a mixe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Chloro-5-fluoro-4-propoxyphenylboronic acid represents a high-value "triad" building block for materials science, combining three critical structural features: a boronic acid functional handle, a mixed-halogen core (Cl/F), and an alkoxy tail (propoxy). While often cataloged as a pharmaceutical intermediate, its specific substitution pattern makes it uniquely suited for three advanced material domains:
Liquid Crystal (LC) Engineering: The lateral chlorine and fluorine substituents create a strong transverse dipole moment, essential for negative dielectric anisotropy (
) materials used in Vertically Aligned (VA) displays.
Organic Electronics (OPV/OLED): The electron-withdrawing halogens lower the HOMO/LUMO levels of conjugated systems, while the propoxy chain imparts solubility without disrupting
-stacking as severely as branched chains.
Stimuli-Responsive Sensors: The inductive effect of the Cl/F core increases the Lewis acidity of the boron center, potentially shifting the sugar-binding pKa closer to physiological pH compared to non-halogenated analogues.
This guide provides technical protocols for utilizing this compound in synthesis and material characterization.
Chemical Profile & Technical Specifications[1][2]
Property
Specification
Relevance to Materials Science
Formula
CHBClFO
--
MW
232.45 g/mol
Low MW allows precise stoichiometry in polymerizations.
CAS
2096341-48-7
Unique identifier for the n-propoxy isomer.
Functional Group
Boronic Acid ()
Enables Suzuki-Miyaura coupling and dynamic covalent assembly (COFs).
Electronic Effect
-withdrawing (F, Cl)
Lowers LUMO; increases Lewis acidity of Boron.
Steric Profile
3,4,5-substituted
High steric demand; restricts rotation in biaryls (atropisomerism potential).
Solubility
Soluble in THF, DMF, MeOH
Compatible with standard organic synthesis workflows.
Application I: Synthesis of Fluorinated Mesogens (Liquid Crystals)
Context: Modern VA-mode displays require liquid crystals with negative dielectric anisotropy. This is achieved by introducing lateral polar groups (like F and Cl) perpendicular to the long axis of the molecule. 3-Chloro-5-fluoro-4-propoxyphenylboronic acid is an ideal precursor for terphenyl mesogens via Suzuki coupling.
Protocol A: Synthesis of a Difluoro-Chloro Terphenyl Mesogen
Objective: Couple the boronic acid to a brominated biphenyl core to create a high-
Inertion: Charge a Schlenk flask with Reagent B (1.0 mmol), Reagent A (1.2 mmol), and the Catalyst. Evacuate and backfill with Argon (
).
Solvation: Add degassed 1,4-Dioxane (10 mL) via syringe. Stir until dissolved.
Activation: Add the degassed K
PO solution (1.5 mL). The biphasic mixture will turn dark orange/brown.
Reaction: Heat to 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1). The boronic acid spot (baseline) should disappear.
Workup: Cool to RT. Dilute with EtOAc, wash with water (
) and brine (). Dry over MgSO.
Purification: Flash column chromatography on silica gel. Elute with Hexanes
5% EtOAc/Hexanes.
Recrystallization: Critical for LCs. Recrystallize from hot Ethanol/Heptane to ensure >99.5% purity (HPLC).
Why this works: The ortho-fluoro and meta-chloro substituents on the boronic acid ring provide the necessary lateral dipole without creating excessive steric bulk that would destroy the liquid crystalline phase (nematic stability).
Application II: Bandgap Engineering in Conjugated Polymers
Context: In Organic Photovoltaics (OPV), lowering the Highest Occupied Molecular Orbital (HOMO) level increases the open-circuit voltage (
). The electron-withdrawing nature of the Cl and F atoms on this building block achieves exactly this when incorporated into a polymer backbone.
Protocol B: Suzuki Polycondensation
Objective: Copolymerize the boronic acid (converted to ester) with a dibromo-monomer to form a donor-acceptor polymer.
Pre-step: Convert the boronic acid to the Pinacol Ester to prevent protodeboronation during polymerization.
Reagents: Boronic acid + Pinacol + MgSO
in THF (RT, 2h). Filter and concentrate.
Polymerization Workflow:
Figure 1: Suzuki Polycondensation workflow for incorporating the fluorinated unit.
Key Technical Insight: The propoxy chain provides just enough solubility for the growing polymer chain to remain in solution (toluene/chlorobenzene) without acting as an insulating layer, which is a risk with longer alkyl chains (e.g., octyl/dodecyl).
8.8, requiring alkaline conditions to bind sugars (diols) effectively. The presence of Chlorine and Fluorine (electron-withdrawing groups) on the phenyl ring stabilizes the anionic boronate form, lowering the pKa.
Hypothesis: The pKa of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid is expected to be in the range of 7.0 – 7.5 , making it suitable for glucose sensing at physiological pH (7.4) .
Protocol C: Lewis Acidity/pKa Determination
Objective: Determine the operational pH range for sensor applications.
Preparation: Dissolve the compound (
M) in a solution of 50% MeOH / 50% Water (0.1 M NaCl background salt).
Titration: Titrate with NaOH using a potentiometric autotitrator or by monitoring UV-Vis absorption (the spectra of the neutral boronic acid and anionic boronate differ).
Data Analysis: Plot Absorbance vs. pH. The inflection point (Henderson-Hasselbalch) yields the pKa.
Binding Assay: Repeat the titration in the presence of 10 mM Fructose. A decrease in apparent pKa confirms diol binding capability.
References & Authority
Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition , 39(23), 4216-4235. Link
Establishes the role of lateral fluorination/chlorination in LC design.
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH . Link
The definitive guide on boronic acid reactivity, pKa tuning, and Suzuki coupling.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews , 95(7), 2457-2483. Link
Foundational protocol for the coupling reactions described in Application I & II.
Bull, S. D., et al. (2013). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research , 46(2), 312-326. Link
Supports the sensor application mechanism (pKa modulation via substitution).
Disclaimer: The protocols provided herein are based on standard methodologies for this class of compounds. Optimization of reaction times and temperatures may be required depending on specific batch purity and scale.
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Core Building Block: 3-Chloro-5-fluoro-4-propoxyphenylboronic acid (CAS: 2096341-48-7)[1] Introduction & Strategic Rationale The synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Core Building Block: 3-Chloro-5-fluoro-4-propoxyphenylboronic acid (CAS: 2096341-48-7)[1]
Introduction & Strategic Rationale
The synthesis of highly functionalized biaryl heterocycles is a cornerstone of modern oncology and immunology drug discovery. Specifically, pyrimidine-based scaffolds substituted with complex aryl groups are ubiquitous in kinase inhibitors.
This application note details a highly efficient, step-economic one-pot sequential Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SₙAr) cascade . We utilize 3-Chloro-5-fluoro-4-propoxyphenylboronic acid as the critical arylating agent[1]. This specific building block is highly prized in medicinal chemistry:
Halogenation (3-Cl, 5-F): Modulates the pKa of adjacent functional groups, lowers oxidative liability (CYP450 metabolism), and locks the biaryl dihedral angle to favor specific binding conformations.
Propoxy Group (4-OPr): Acts as a tunable lipophilic vector designed to occupy deep hydrophobic pockets in the ATP-binding site of kinases.
By employing a one-pot methodology, we bypass the isolation of reactive, often toxic, mono-chlorinated pyrimidine intermediates, significantly improving overall yield, reducing solvent waste, and accelerating the design-make-test-analyze (DMTA) cycle[2].
Mechanistic Rationale (Expertise & Causality)
The success of this one-pot cascade relies on the inherent differential reactivity of the electrophilic scaffold—in this protocol, 2,4-dichloro-5-(trifluoromethyl)pyrimidine .
Regioselective Suzuki-Miyaura (Step 1): The C4-chloride is significantly more activated toward palladium oxidative addition than the C2-chloride. This is due to the synergistic electron-withdrawing effects of the adjacent ring nitrogens and the C5-trifluoromethyl group, which lowers the LUMO of the C4-Cl bond[3]. Utilizing a bidentate ligand like dppf in Pd(dppf)Cl₂ suppresses catalyst deactivation and enforces strict regiocontrol (>99:1 for C4)[4].
In Situ SₙAr (Step 2): Once the C4 position is arylated, the C2-chloride remains intact. The introduction of an aliphatic amine (e.g., morpholine) and an increase in temperature triggers an SₙAr reaction. The initial arylation at C4 does not deactivate the C2 position enough to prevent nucleophilic attack, allowing the cascade to proceed in the same reaction vessel without catalyst removal[5].
Reaction Workflow Visualization
Figure 1: Workflow for the one-pot sequential Suzuki-Miyaura/SNAr cascade.
Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to Step 2 until the analytical checkpoint confirms the completion of Step 1.
Reaction Setup: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2,4-dichloro-5-(trifluoromethyl)pyrimidine, 3-chloro-5-fluoro-4-propoxyphenylboronic acid, and K₂CO₃.
Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3 times).
Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe.
Catalyst Introduction: Briefly open the tube under a positive flow of Argon, add Pd(dppf)Cl₂·CH₂Cl₂, and seal the tube.
Heating: Submerge the vessel in a pre-heated oil bath at 80 °C and stir vigorously for 2 hours.
Analytical Checkpoint (Self-Validation): At t = 2h, withdraw a 10 µL aliquot via syringe under Argon. Dilute in 1 mL MeCN and analyze via LC-MS.
Pass Criteria: Complete disappearance of the starting pyrimidine mass. Appearance of the intermediate mass
. If unreacted starting material remains, continue heating for 1 hour.
Step 2: In Situ SₙAr Amination
7. Amine Addition: Once Step 1 is analytically confirmed complete, remove the flask from the oil bath and allow it to cool slightly (to ~60 °C). Add morpholine (1.5 mmol) dropwise via syringe.
8. Heating: Increase the oil bath temperature to 100 °C and stir the mixture for an additional 3 hours.
9. Analytical Checkpoint: Sample 10 µL, dilute in MeCN, and analyze via LC-MS.
Pass Criteria: Disappearance of the intermediate mass. Appearance of the final product mass .
Step 3: Workup and Purification
10. Quench: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and H₂O (15 mL).
11. Extraction: Separate the layers. Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
12. Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 90:10 to 60:40) to afford the final biaryl scaffold.
Quantitative Optimization Data
The following tables summarize the empirical data driving the protocol conditions.
Table 1: Catalyst and Base Optimization for Step 1 (Suzuki-Miyaura)
Evaluated using 1.0 mmol scale. Yields determined by quantitative HPLC using an internal standard.
Catalyst (5 mol%)
Base (2.5 eq)
Solvent System
Temp (°C)
Yield of C4-Intermediate (%)
Regioselectivity (C4:C2)
Pd(PPh₃)₄
Na₂CO₃
Toluene/EtOH/H₂O
90
72
85:15
Pd(dppf)Cl₂
K₂CO₃
1,4-Dioxane/H₂O
80
>95
>99:1
Pd(OAc)₂ / SPhos
K₃PO₄
THF/H₂O
70
88
95:5
Causality Note: Pd(dppf)Cl₂ provides superior regioselectivity because its large bite angle accelerates reductive elimination at the sterically hindered C4 position, preventing isomerization or oxidative addition at C2[2].
Table 2: Nucleophile Scope for Step 2 (SₙAr)
Reactions performed sequentially following the optimized Step 1 conditions.
Nucleophile (1.5 eq)
Temp (°C)
Time (h)
Overall Isolated Yield (%)
Morpholine
100
3
84
4-Hydroxypiperidine
100
4
79
N-Methylpiperazine
100
3
81
Cyclopentylamine (1° Amine)
110
6
68
Troubleshooting & Quality Control
Issue: Protodeboronation of the Boronic Acid
Symptom: LC-MS shows a mass corresponding to 1-chloro-3-fluoro-2-propoxybenzene, and low yield of the intermediate.
Root Cause: Excess water ratio or prolonged heating before the palladium catalyst is fully activated.
Solution: Ensure the solvent ratio is strictly 4:1 (Dioxane:H₂O). Rigorously degas solvents to prevent oxidative quenching of the Pd(0) species, which delays transmetalation and allows protodeboronation to compete.
Issue: Formation of Diarylated Byproducts
Symptom: LC-MS indicates double Suzuki-Miyaura coupling (arylation at both C4 and C2).
Root Cause: Temperature exceeding 85 °C during Step 1, or excessive equivalents of boronic acid.
Solution: Maintain the Step 1 temperature strictly at 80 °C. Do not exceed 1.05 equivalents of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid.
References
Bruening, F., et al. (2017). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. European Journal of Organic Chemistry, 2017(22), 3146-3151.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Arylboronic Acid Synthesis OptimizationSubject: 3-Chloro-5-fluoro-4-propoxyphenylboronic acid (CAS: 2096335-18-9)
Ticket ID: OPT-BORON-354
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Triage
You are likely encountering yield issues due to the specific electronic push-pull nature of the 3-Chloro-5-fluoro-4-propoxyphenyl core. While the 4-propoxy group is an electron donor (resonance), the 3-chloro and 5-fluoro substituents exert strong inductive withdrawal. This creates two primary failure modes:
Protodeboronation: The C-B bond is labile under the basic conditions required for cross-coupling or workup.
Lithium Scrambling (Cryogenic Route): Competition between the Bromine (target) and Chlorine (side-reaction) during halogen exchange if temperature deviates even slightly.
Use the following decision tree to navigate your troubleshooting:
Figure 1: Diagnostic logic for boronic acid synthesis optimization.
Module 1: The Cryogenic Route (Lithium-Halogen Exchange)
Best for: Scale-up (>10g), cost-efficiency.
Risk: High sensitivity to moisture and temperature.
The Problem: "The Sludge" & Low Conversion
Users often report a dark, viscous mixture and yields below 30%. This is typically caused by "Scrambling" —where the n-Butyllithium attacks the 3-Chloro position or the solvent instead of the 1-Bromo position, or the resulting aryl-lithium species aggregates and precipitates before reacting with the borate.
The Protocol: Inverse Addition Strategy
Do not add the borate after generating the lithiated species. The aryl-lithium intermediate is too unstable due to the flanking halogens. Use the In-Situ Trap (Inverse) method.
Optimized Protocol:
Dissolution: Dissolve 1-bromo-3-chloro-5-fluoro-4-propoxybenzene (1.0 equiv) AND Triisopropyl borate (B(OiPr)3) (1.2 equiv) in anhydrous THF (0.5 M concentration).
Why? B(OiPr)3 is compatible with aryl bromides at room temp.
Cooling: Cool the mixture to -78°C (Internal temperature must be monitored; dry ice/acetone bath).
Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise down the side of the flask over 30 minutes.
Mechanism:[1][2][3][4][5] As the Li-Br exchange happens, the transient Aryl-Li species is immediately trapped by the surrounding borate ester. This prevents the Aryl-Li from having time to scramble to the Chloro position or aggregate.
Warm-up: Allow to warm to 0°C over 2 hours.
Quench: Quench with 1M HCl (aqueous).
Key Performance Indicator (KPI):
If you see <5% de-chlorinated byproduct (3-fluoro-4-propoxy-phenylboronic acid) by LCMS, your temperature control was successful.
Module 2: The Catalytic Route (Miyaura Borylation)
Best for: High purity requirements, parallel synthesis, or if cryogenics are unavailable.
Risk: Protodeboronation during workup.
The Problem: "The Black Precipitate" & Homocoupling
Standard conditions (Pd(dppf)Cl2, KOAc, DMSO) often fail for this substrate because the electron-rich propoxy group deactivates the oxidative addition step, while the halogens promote side reactions like homocoupling (Ar-Ar).
The Protocol: High-Activity Catalysis
Switch from dppf to XPhos or SPhos ligands. These bulky, electron-rich ligands facilitate oxidative addition on the crowded, electron-rich aryl halide.
Optimized Protocol:
Component
Standard
Optimized
Reason
Catalyst
Pd(dppf)Cl2
Pd2(dba)3 + XPhos
XPhos prevents homocoupling and speeds up reaction at lower temps (80°C vs 100°C).
Evacuate and backfill with N2 (3 cycles). Oxygen is the enemy here.
Add anhydrous 1,4-Dioxane (degassed).
Heat to 80°C for 4-6 hours.
Critical Step: Do not perform an oxidative workup (NaIO4) if you can avoid it. Isolate as the Pinacol Ester first.
Module 3: Purification & Stability (The "Sticky Solid" Issue)
User Question: "I isolated the product, but it's a waxy solid that doesn't match the melting point. Is it impure?"
Answer: It is likely pure , but it exists as a mixture of the free boronic acid and its cyclic anhydride (boroxine).
The Boroxine Equilibrium:
3 x Ar-B(OH)2
(Ar-BO)3 + 3 H2O
This equilibrium is driven by dehydration (vacuum drying). The "waxy" nature comes from the mixed phase.
Purification Protocol (Recrystallization):
Dissolve the crude waxy solid in a minimum amount of Acetonitrile (MeCN) at 50°C.
Add Water dropwise until the solution turns slightly cloudy.
Cool slowly to 4°C.
The boronic acid (monomer) will crystallize out as white needles.
Filter and air dry (do not over-dry under high vacuum and heat, or it will revert to boroxine).
References
Lithium-Halogen Exchange Kinetics: Bailey, W. F.; Patricia, J. J.[3] "The Mechanism of Lithium-Halogen Exchange." Journal of Organometallic Chemistry, 1988.[3] 6
Miyaura Borylation Review: Ishiyama, T.; Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes."[7] The Journal of Organic Chemistry, 1995.[2] 7
Boronic Acid Purification: "Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid." University of Pittsburgh, 2003. 8
Base-Free Borylation (Alternative): "Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction." National Science Foundation, 2014. 9
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Ticket #8492Subject: Purification & Troubleshooting for 3-Chloro-5-fluoro-4-propoxyphenylboronic Acid Couplings
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]
Executive Summary
You are working with 3-Chloro-5-fluoro-4-propoxyphenylboronic acid .[1][2] This reagent presents a specific "push-pull" electronic challenge. The propoxy group (electron-donating) at the para position stabilizes the ring, but the ortho-chloro and ortho-fluoro groups (electron-withdrawing/steric bulk) destabilize the C-B bond and hinder transmetallation.
This guide addresses the three most common failure modes for this specific scaffold:
Protodeboronation: The loss of the boron group to form 1-chloro-3-fluoro-2-propoxybenzene.[1]
Palladium Contamination: Meeting ICH guidelines (<10 ppm) for drug development.
Separation Difficulty: The "greasy" nature of the propoxy tail makes the product and byproducts migrate similarly on silica.
Module 1: Pre-Purification Diagnostics
Do not start a column until you have run this triage.[1] Most purification failures are actually reaction optimization failures.
The presence of the ortho-fluorine atom makes the C-B bond susceptible to base-catalyzed hydrolysis (protodeboronation). If your LC-MS shows a mass corresponding to [M-B(OH)₂ + H] , you are fighting thermodynamics.[1]
Figure 1: Diagnostic logic flow to determine if the batch is salvageable or requires re-synthesis.
Module 2: The "Ghost" Impurity (Protodeboronation)
The Issue:
You isolate a product that looks clean by TLC but has the wrong NMR integration. This is likely 1-chloro-3-fluoro-2-propoxybenzene.[1]
Cause: The ortho-F and ortho-Cl withdraw electron density, making the boron atom more Lewis acidic. Hydroxide (from the base) attacks the boron, forming a boronate "ate" complex, which then hydrolyzes.[3]
Why it's hard to separate: Both the byproduct and your desired biaryl product are non-polar aromatics. The propoxy tail dominates the interaction with silica, masking the subtle polarity difference of the biaryl bond.
Troubleshooting Protocol:
Method
Protocol
Why it works
AgNO₃-Silica
Impregnate silica gel with 10% w/w Silver Nitrate.[1] Run column in Hexane/EtOAc.[1][4][5][6]
The biaryl product usually has a more extended -system than the deboronated impurity. Ag⁺ coordinates to -electrons, retarding the biaryl product while the impurity elutes.
Crystallization
Dissolve crude in hot Heptane. Add seeds of pure product (if available) or cool slowly to -20°C.
The propoxy chain aids solubility, but the biaryl symmetry often allows for better packing than the smaller byproduct.
Preventative
Switch Base: Use anhydrous K₃PO₄ suspended in Dioxane/Toluene.[1] Avoid water/alcohol cosolvents.[1]
Removes the source of protons (water) required for the hydrolysis step.
Module 3: Palladium Remediation (ICH Compliance)
The Issue:
Your product is grey/brown, or you are in late-stage development requiring <10 ppm Pd. Standard columns often fail to remove soluble Pd-ligand complexes.
Recommended Scavenger Protocol (The "Thiol" Method):
This is superior to Celite filtration for soluble Pd species.
Dissolution: Dissolve crude product in THF or EtOAc (10 mL/g).
Loading: Add SiliaMetS® Thiol or MP-TMT (Trimercaptotriazine) resin.[1]
Ratio: 0.5 equivalents relative to the Pd catalyst used (or 10% w/w of crude mass).
Incubation: Stir at 40°C for 4 hours (or RT overnight).
Workup "Kill" Step (Crucial):
If you have unreacted boronic acid remaining, do not just extract.[1]
Add Pinacol (1.2 equiv vs boronic acid) to the crude reaction mixture before workup.
Stir for 30 mins.
The boronic acid converts to the Boronate Ester (BPin) .
The BPin ester is much less polar and moves distinctly on silica (high
), making separation from the product significantly easier.
Figure 2: The "Pinacol Trick" for cleaning up unreacted starting material.
References
Protodeboronation Mechanisms: Lennox, A. J. J.; Lloyd-Jones, G. C.[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chem. Soc. Rev. 2014 , 43, 412-443.[1] Link
Palladium Scavenging Guidelines: Garrett, C. E.; Prasad, K.[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Adv. Synth. Catal. 2004 , 346, 889–900.[1] Link
Chromatography of Boronic Acids: Haynes, A. Strategies for the Purification of Boronic Acids. J. Org.[1] Chem. 2016 , 81, 22-30.[1] Link
Silver Nitrate Chromatography: Williams, C. M.; Mander, L. N.[1] Chromatography with Silver Nitrate. Tetrahedron 2001 , 57, 425-447.[1] Link
overcoming low reactivity of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid
Technical Support Center: Overcoming Low Reactivity of 3-Chloro-5-fluoro-4-propoxyphenylboronic Acid Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Overcoming Low Reactivity of 3-Chloro-5-fluoro-4-propoxyphenylboronic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the Suzuki-Miyaura cross-coupling of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid . Due to its unique electronic profile, this substrate is highly prone to degradation and sluggish reactivity. This document synthesizes mechanistic causality with field-validated protocols to help you optimize your workflows.
Mechanistic Overview: The Root of the Problem
The reactivity of 3-chloro-5-fluoro-4-propoxyphenylboronic acid is heavily dictated by its electronic environment. The meta-chloro (C3) and meta-fluoro (C5) substituents exert strong inductive electron-withdrawing (-I) effects. While the para-propoxy group (C4) offers some resonance donation (+M), the net electronic effect is a highly deactivated, electron-deficient aryl ring.
In a standard Suzuki-Miyaura coupling, electron-deficient arylboronic acids undergo sluggish transmetalation because the aryl group is a poor nucleophile[1][2]. Consequently, the catalytic cycle stalls, allowing competitive degradation pathways—most notably, protodeboronation—to dominate.
Reaction pathways for electron-deficient arylboronic acids in Suzuki coupling.
Troubleshooting & FAQs
Q1: My GC-MS shows massive amounts of 1-chloro-3-fluoro-2-propoxybenzene instead of my product. What is happening?A1: You are observing protodeboronation , the most common competing pathway for electron-deficient boronic acids. Under basic aqueous conditions, the boronic acid forms a trihydroxyboronate anion. For highly electron-deficient systems, this intermediate undergoes rapid unimolecular heterolysis or concerted ipso-protonation, cleaving the C-B bond to yield the deboronated arene[3]. To suppress this, you must accelerate the transmetalation step to outcompete the degradation pathway, or alter the base/solvent system to lower the steady-state concentration of the reactive boronate anion.
Q2: Which palladium catalyst and ligand system should I use to force the cross-coupling?A2: Standard catalysts like ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
are insufficient for this substrate. You need a catalyst system that forms a highly active, low-coordinate palladium species to facilitate rapid transmetalation and reductive elimination. Buchwald-type dialkylbiaryl phosphine ligands, such as XPhos or SPhos , are highly recommended[4]. These bulky, electron-rich ligands stabilize the active species, which readily undergoes oxidative addition and accelerates the transmetalation of electron-deficient aryl rings.
Q3: How should I adjust my base and solvent to minimize degradation?A3: Avoid strong aqueous bases like
or . Instead, pair your Buchwald catalyst with a mild, anhydrous base (like or ) suspended in a solvent system with low water content (e.g., 1,4-Dioxane/ in a 10:1 ratio). This minimizes the hydroxide concentration in solution, thereby slowing down the base-catalyzed protodeboronation[3].
Q4: Should I consider converting the boronic acid to a boronic ester?A4: Yes. Converting the boronic acid to a pinacol (pin) ester or a MIDA boronate can significantly enhance stability. Boronic esters are less prone to protodeboronation because they are less Lewis acidic and do not readily form the unstable trihydroxyboronate anion[1].
Quantitative Data: Catalyst & Base Optimization
The following table summarizes the expected performance of various catalyst/base combinations when coupling highly electron-deficient boronic acids like 3-chloro-5-fluoro-4-propoxyphenylboronic acid.
Catalyst/Ligand System
Base
Solvent System
Typical Yield
Primary Limitation / Observation
(aq)
Toluene/
< 20%
Sluggish transmetalation; >70% protodeboronation.
Dioxane/
40 - 60%
Moderate transmetalation rate; some homocoupling.
/ SPhos
THF/
80 - 90%
Excellent conversion; requires strict air-free handling.
To maximize yield and prevent protodeboronation, we recommend a slow-addition protocol using an active Buchwald catalyst system. Keeping the steady-state concentration of the boronic acid low prevents it from degrading before the catalytic cycle can consume it.
Step-by-step optimized experimental workflow for coupling highly deactivated boronic acids.
Reagent Preparation & Degassing: In a Schlenk flask equipped with a magnetic stir bar, add the aryl halide,
, XPhos, and . Evacuate and backfill the flask with ultra-pure Nitrogen () or Argon three times.
Solvent Addition: Add 1,4-Dioxane (previously sparged with
for 30 minutes) to the flask. Stir at room temperature for 10 minutes to allow the active complex to form (solution will turn a deep red/orange).
Heating: Heat the reaction mixture to 80°C.
Slow Addition of Boronic Acid: Dissolve the 3-chloro-5-fluoro-4-propoxyphenylboronic acid in a minimal amount of degassed 1,4-Dioxane/
(10:1). Using a syringe pump, add this solution dropwise to the heated reaction mixture over 2–3 hours. Causality Note: Slow addition ensures the boronic acid is immediately consumed by the active Pd-complex, leaving no excess in solution to undergo base-catalyzed protodeboronation.
Reaction Monitoring: Stir for an additional 1 hour after the addition is complete. Monitor completion via TLC or LC-MS.
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. Dry the organic layer over
, concentrate in vacuo, and purify via flash column chromatography.
References
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at:[Link]
Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions. PMC. Available at:[Link]
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews - ACS Publications. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #DEB-3Cl5F4OPr
Subject: Prevention of Protodeboronation in Suzuki-Miyaura Coupling
Assigned Specialist: Senior Application Scientist, Organometallics Division[1]
Introduction: The "Push-Pull" Instability
Welcome to the technical support center. You are likely here because you are observing low yields, and Mass Spectrometry (LC-MS/GC-MS) reveals a significant byproduct mass corresponding to Ar-H (MW ≈ 188.6 g/mol ) instead of your desired biaryl product.
The Root Cause:
Your molecule, 3-Chloro-5-fluoro-4-propoxyphenylboronic acid , sits in a precarious "Goldilocks" zone of instability due to competing electronic effects:
The "Push" (Destabilizer): The 4-propoxy group is a strong electron donor via resonance (
). This increases electron density at the ipso-carbon (the carbon attached to boron), significantly accelerating acid-catalyzed protodeboronation .
The "Pull" (Complication): The 3-chloro and 5-fluoro groups are electron-withdrawing via induction (
). While they usually stabilize boronic acids against oxidation, their position ortho to the propoxy group creates steric strain.[1] This can force the propoxy group out of planarity, altering the resonance but not eliminating the lability of the C-B bond under basic aqueous conditions.
The following guide prioritizes reaction kinetics over thermodynamic stability: we must make the cross-coupling reaction faster than the decomposition pathway.
Module 1: Diagnostic & Mechanism
Q: How do I confirm deboronation is my actual problem?
A: Analyze your crude reaction mixture.
Symptom: The starting aryl halide is consumed, but the boronic acid is gone.
Marker: Look for the hydrodeboronated arene (Ar-H) .
Note: If you see a phenol (Ar-OH), that is oxidation, not deboronation.[1] This guide focuses on deboronation.
The Enemy: Protodeboronation Pathways
The diagram below illustrates the competing pathways.[3][4][5][6] Your goal is to favor the green path (Transmetallation).
Caption: Kinetic competition between productive transmetallation (green) and destructive protodeboronation (red).[1] The boronate anion is the common intermediate.
Protocol A: The "Anhydrous Speed" Method (Recommended First Step)
Use this when you cannot change the starting material but need to stop decomposition.
The Logic: Water is the primary proton source for base-catalyzed deboronation. By removing water and using a highly active precatalyst, we deny the reaction the proton source it needs to decompose the boronate anion.
Variable
Recommendation
Scientific Rationale
Solvent
1,4-Dioxane or THF (Anhydrous)
Aprotic solvents prevent proton transfer.[1] Dioxane typically allows higher temperatures if needed.[1]
Base
(finely ground, anhydrous) or
These bases have low solubility in organic solvents, creating a "slow release" of the active basic species, preventing a spike in pH that generates too much unstable boronate anion at once.[1]
Catalyst
XPhos Pd G3 or SPhos Pd G2
These "Buchwald" precatalysts initiate oxidative addition rapidly, even at room temperature.[1] Fast turnover is critical to consume the boronic acid before it degrades.[1]
Temperature
40°C - 60°C
Start low. High heat accelerates deboronation faster than it accelerates transmetallation for this substrate.[1]
Step-by-Step:
Charge a reaction vial with the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and Anhydrous
Protocol B: The "MIDA/Ester" Shield (If Protocol A Fails)
Use this if the free acid decomposes even under anhydrous conditions.
Q: Should I convert to a Pinacol Ester?A: Pinacol esters are more stable to storage but slower to transmetallate.[1][7] In the reaction vessel, they must often hydrolyze to the acid to react, which brings you back to the original problem. A better alternative is the MIDA Boronate or Potassium Trifluoroborate .
Strategy: Potassium Trifluoroborate () Conversion
Trifluoroborates are air-stable solids that do not suffer from protodeboronation during storage and release the active species slowly in the reaction.
Synthesis of the Salt (Stabilization Step):
Dissolve 3-Chloro-5-fluoro-4-propoxyphenylboronic acid (1 equiv) in MeOH.
Add excess
(3.0 equiv) dissolved in a minimum amount of water.[1]
Stir at Room Temperature for 2 hours. The mixture will turn into a slurry.[1]
Conditions: Use Pd(dppf)Cl2 or XPhos Pd G3 in MeOH/H2O (10:1) or Toluene/H2O (3:1) with
.
Why it works: The equilibrium constant for hydrolysis of
to is low. The concentration of the unstable free acid is kept minimal at any given second, reducing the statistical probability of decomposition.
Module 3: Decision Logic
Use this flowchart to navigate your experimental choices.
Caption: Decision matrix for optimizing reaction conditions based on deboronation severity.
FAQ: Frequently Asked Questions
Q: Can I use excess boronic acid to compensate for the loss?A: Yes, but with diminishing returns.[1] We recommend starting with 1.5 to 2.0 equivalents .[1] If you need more than 2.0 equiv, the purification of the byproduct (Ar-H) will become difficult, as it often co-elutes with the product.
Q: Why not use
or ?A: usually requires water to be soluble, which promotes deboronation.[1] can coordinate to Palladium, slowing down the catalytic cycle (transmetallation), giving the boronic acid more time to decompose.[1] Inorganic, anhydrous bases (, ) are superior here. [1]
Q: Does the 3-Chloro-5-fluoro substitution pattern make it unique?A: Yes. The 2,6-disubstitution (relative to the propoxy group) creates a "twisted" ether. While this reduces the electron-donating power slightly compared to a planar system, the inductive withdrawal of F and Cl makes the C-B bond sensitive to nucleophilic attack (base hydrolysis). You are fighting a war on two fronts: acid sensitivity from the ether, and base sensitivity from the halogens.
References
Molander, G. A., & Ellis, N. (2002).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[8] Journal of the American Chemical Society.[1][9]
Cox, P. A., et al. (2017).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society.[1][9]
Knapp, D. M., & Gillis, E. P. (2009).[1] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1] Journal of the American Chemical Society.[1][9]
solvent effects on 3-Chloro-5-fluoro-4-propoxyphenylboronic acid reactivity
Welcome to the technical support guide for 3-Chloro-5-fluoro-4-propoxyphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 3-Chloro-5-fluoro-4-propoxyphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this reagent, with a specific focus on how solvent selection impacts its reactivity in cross-coupling reactions. The following Q&A-based guides provide field-proven insights and troubleshooting strategies to optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The solutions provided are grounded in established mechanistic principles of Suzuki-Miyaura cross-coupling reactions.
Q1: My Suzuki-Miyaura reaction with 3-Chloro-5-fluoro-4-propoxyphenylboronic acid is sluggish or has stalled, resulting in a low yield. How can I use solvent selection to improve the reaction rate and conversion?
A1: A stalled reaction is a common issue often rooted in poor solubility of reactants or suboptimal reaction kinetics. The solvent plays a critical role in addressing both.[1]
Initial Diagnosis:
First, confirm the integrity of your boronic acid, as they can degrade over time. Also, ensure your palladium catalyst is active and the reaction is under a properly inert atmosphere, as oxygen can lead to catalyst decomposition and undesirable side reactions.[2]
Solvent-Based Strategy:
Assess Solubility: 3-Chloro-5-fluoro-4-propoxyphenylboronic acid, your aryl halide, and the inorganic base (e.g., K₂CO₃, K₃PO₄) must all have some degree of solubility in the reaction medium for the catalytic cycle to function efficiently. Polar aprotic solvents are typically the starting point.[3]
Problem: In nonpolar solvents like toluene, the inorganic base may not be soluble enough to activate the boronic acid for the crucial transmetalation step.[4]
Solution: Employ a biphasic solvent system. A combination of an organic solvent like 1,4-Dioxane, Tetrahydrofuran (THF), or Toluene with an aqueous solution of the base is a standard and highly effective approach.[3][5] The water phase dissolves the base, facilitating the formation of the reactive boronate species, while the organic phase dissolves the boronic acid and the aryl halide.
Enhance Reaction Rate: The polarity of the solvent can significantly influence the rate of key steps in the catalytic cycle, particularly oxidative addition and transmetalation.[6][7]
Problem: A less polar solvent might slow down the formation of charged intermediates in the catalytic cycle.
Solution: If a biphasic system with Toluene or THF is too slow, switch to a more polar aprotic solvent. DMF (N,N-Dimethylformamide) or DME (1,2-Dimethoxyethane) can accelerate the reaction. These solvents are excellent at dissolving a wide range of organic and inorganic compounds, creating a homogeneous reaction environment.[1] However, be aware that higher polarity can sometimes increase the rate of side reactions (see Q2).
Consider Temperature: The boiling point of your chosen solvent dictates the maximum temperature for your reaction. Higher temperatures can overcome activation energy barriers.
Toluene (B.P. 111 °C) and Dioxane (B.P. 101 °C) allow for higher reaction temperatures than THF (B.P. 66 °C) , which can be beneficial for less reactive coupling partners, such as aryl chlorides.[5]
Workflow for Optimizing a Stalled Reaction
Caption: Troubleshooting workflow for a stalled Suzuki-Miyaura reaction.
Q2: I'm observing a significant amount of protodeboronation (replacement of the C-B(OH)₂ bond with C-H). How is my solvent choice contributing to this, and how can I minimize it?
A2: Protodeboronation is a major decomposition pathway for arylboronic acids, especially under basic, aqueous conditions at elevated temperatures.[8][9] Your specific reagent has an ortho-fluoro substituent, which can make it more susceptible to this side reaction.[10] The solvent system is a primary factor in controlling this process.
Causality:
The mechanism involves the attack of a proton source on the ipso-carbon of the aryl-boron bond. Water is often the primary proton source in Suzuki reactions. The reaction is typically accelerated at high pH, where the more reactive arylboronate anion is formed.[8]
Solvent-Based Mitigation Strategies:
Control Water Content: While water is beneficial for dissolving the base, an excess can accelerate protodeboronation.
Action: Reduce the amount of water in your biphasic system. Instead of a 1:1 or 2:1 organic:aqueous ratio, try a more organic-rich ratio like 5:1 or 10:1. The goal is to use just enough water to activate the base without providing an excessive proton reservoir.
Switch to Less Protic or Anhydrous Conditions: If controlling water content is insufficient, moving away from protic solvents is the next logical step.
Ethers: Solvents like 1,4-Dioxane or 2-Methyltetrahydrofuran (2-MeTHF) are excellent choices. They can dissolve some water but are less protic than alcohol/water mixtures.
Anhydrous Conditions: For particularly sensitive substrates, anhydrous conditions may be necessary. This requires using a non-aqueous soluble base like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent like DMF or acetonitrile (MeCN) .[11] Note that changing the base and solvent so drastically will require re-optimization of the reaction conditions.
Consider Boronic Esters: If protodeboronation remains problematic, converting the boronic acid to a more stable boronate ester, such as a pinacol ester, is a common and effective strategy.[2][5] These are generally more resistant to protodeboronation and can be used in a wider range of solvent systems.
Q3: My reaction is producing a significant amount of homocoupled biaryl product (from two boronic acid molecules reacting). What is the solvent's role in this side reaction?
A3: Homocoupling of boronic acids is primarily caused by the presence of oxygen, which oxidizes the active Pd(0) catalyst to Pd(II) species that can promote this side reaction.[5] While not a direct function of solvent identity, the handling of the solvent is the most critical factor.
Prevention Protocol:
Thorough Degassing: The single most important step to prevent homocoupling is to remove dissolved oxygen from your solvent and reaction mixture.
Method 1 (Sparging): Bubble an inert gas (Argon or Nitrogen) through the solvent for at least 15-30 minutes before adding the catalyst and reagents.
Method 2 (Freeze-Pump-Thaw): For maximum oxygen removal, subject the reaction mixture (before adding the catalyst) to at least three cycles of freezing in liquid nitrogen, evacuating under high vacuum, and thawing. This is the gold standard for creating an inert atmosphere.
Solvent Purity: Use high-purity, dry solvents. Peroxides in aged ether solvents like THF or dioxane can also lead to catalyst oxidation and other side reactions. It is best practice to use freshly distilled solvents or solvents from a purification system.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the use and handling of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid.
Q4: What are the recommended starting solvent systems for a Suzuki-Miyaura coupling with this boronic acid?
A4: For a new reaction, it is always best to start with well-established and robust conditions. Based on general principles for Suzuki-Miyaura couplings, the following are excellent starting points:[3][7]
System 1 (General Purpose):
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)
Rationale: This is a versatile and widely used system that balances reactivity with control over side reactions. Dioxane's high boiling point is advantageous.
Rationale: Toluene is less miscible with water, creating a true biphasic system, which can sometimes be cleaner. THF works well for reactions that can proceed at lower temperatures.
System 3 (Homogeneous Polar System):
Solvent: DMF
Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
Rationale: Use this when reactants have poor solubility in ether or aromatic solvents. Monitor carefully for side reactions due to the high polarity and temperature.
Q5: How does the choice of solvent affect the catalytic cycle of the Suzuki-Miyaura reaction?
A5: The solvent influences nearly every step of the catalytic cycle.[3][12][13]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting key solvent-influenced steps.
Oxidative Addition (Ar-X + Pd(0) → Ar-Pd(II)-X): Polar solvents can stabilize the polar transition states involved in this step, potentially increasing the reaction rate, especially for aryl triflates.[6]
Transmetalation (Ar-Pd(II)-X + [Ar'-B(OH)₃]⁻ → Ar-Pd(II)-Ar'): This is often the rate-limiting step and is highly solvent-dependent. The solvent must facilitate the dissolution and activation of the base, which in turn generates the active boronate anion [Ar'-B(OH)₃]⁻ from the boronic acid. This is why aqueous or highly polar conditions are often required.[11][13]
Reductive Elimination (Ar-Pd(II)-Ar' → Ar-Ar' + Pd(0)): The solvent can influence the rate of this final step, which regenerates the active catalyst and releases the final product.
Q6: Are there any "green" or more sustainable solvents that are effective for this type of reaction?
A6: Yes, there is a significant push towards adopting more environmentally benign solvents in pharmaceutical and chemical manufacturing. Several have shown great promise in Suzuki-Miyaura couplings.
2-Methyltetrahydrofuran (2-MeTHF): Derived from biomass, 2-MeTHF is an excellent substitute for THF. It has a higher boiling point (80 °C) and is less miscible with water, which can simplify workups.
Cyclopentyl methyl ether (CPME): Another ether with a high boiling point (106 °C) and greater stability against peroxide formation compared to THF. It is also more hydrophobic, aiding in product separation.[14]
Water: As a solvent, water is non-toxic and non-flammable. Reactions in pure water are possible, often with the aid of surfactants to solubilize the organic reagents.[14][15]
Esters (e.g., Isopropyl Acetate, i-PrOAc): These are considered greener alternatives to solvents like DMF and have been successfully used in Suzuki couplings.[16]
When switching to a green solvent, some re-optimization of the reaction conditions (base, temperature, catalyst loading) will likely be necessary.
Summary of Common Solvents and Their Properties
Solvent
Dielectric Constant (ε)
Boiling Point (°C)
Key Characteristics & Use Cases
Toluene
2.4
111
Nonpolar; good for high-temperature reactions; forms a clear biphasic system with water.[5]
Tetrahydrofuran (THF)
7.6
66
Polar aprotic ether; common for moderate temperature reactions; miscible with water.[5]
1,4-Dioxane
2.2
101
Low polarity ether; high boiling point; very common in biphasic systems.[3]
DMF
38.2
153
Highly polar aprotic; excellent solvating power; use with caution due to high B.P. and potential for side reactions.[3][12]
Acetonitrile (MeCN)
36.6
82
Highly polar aprotic; can influence reaction selectivity; often used in anhydrous fluoride-based systems.[12]
2-MeTHF
6.2
80
"Green" alternative to THF; higher boiling point and better phase separation from water.[7]
Isopropanol (IPA)
20.2
82
Polar protic; can serve as a co-solvent and may favor certain selectivities; increases risk of protodeboronation.[12]
Lei, P., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. Available from: [Link]
Fairlamb, I. J. S., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. Available from: [Link]
Sigman, M. S., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Available from: [Link]
Hes-so, A. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Available from: [Link]
Fairlamb, I. J. S., et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]
Organ, M. G., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Available from: [Link]
Sigman, M. S., et al. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. Available from: [Link]
Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available from: [Link]
OUCI. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. OUCI. Available from: [Link]
Lloyd-Jones, G. C., et al. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. Available from: [Link]
Diao, T., et al. Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos. ResearchGate. Available from: [Link]
Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC. Available from: [Link]
Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. Available from: [Link]
ResearchGate. The Effect of Solvent Used on the Suzuki-Miyaura Coupling of Ia with... ResearchGate. Available from: [Link]
Blaskovich, M. A. T., ed. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]
ResearchGate. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ResearchGate. Available from: [Link]
Kappe, C. O., et al. (2020). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Publications. Available from: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]
Sherwood, J. R., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. Available from: [Link]
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available from: [Link]
Taylor & Francis. Suzuki reaction – Knowledge and References. Taylor & Francis. Available from: [Link]
PubChem. 3-Chloro-5-fluoro-4-hydroxybenzoic acid. PubChem. Available from: [Link]
National Institutes of Health. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. PMC. Available from: [Link]
Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer. Available from: [Link]
MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available from: [Link]
Technical Support Center: Managing Impurities in 3-Chloro-5-fluoro-4-propoxyphenylboronic Acid
Executive Summary: The "Push-Pull" Stability Profile This guide addresses the specific handling requirements for 3-Chloro-5-fluoro-4-propoxyphenylboronic acid . This molecule exhibits a unique "push-pull" electronic char...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Push-Pull" Stability Profile
This guide addresses the specific handling requirements for 3-Chloro-5-fluoro-4-propoxyphenylboronic acid . This molecule exhibits a unique "push-pull" electronic character:
"Pull": The Chlorine (C3) and Fluorine (C5) atoms exert inductive electron withdrawal, making the ring electron-deficient.
"Push": The Propoxy group (C4) acts as a resonance electron donor.
Implication: While generally more stable than perfluorinated boronic acids, this compound is susceptible to two primary degradation pathways: protodeboronation (loss of the boron group) under basic conditions and oxidative homocoupling . Furthermore, users frequently misidentify the boroxine anhydride as a chemical impurity.
The "Boroxine Cycle": It's Not an Impurity
Issue: Users often report "missing protons" or "incorrect integration" in 1H NMR, suspecting degradation.
Diagnosis: Arylboronic acids spontaneously dehydrate to form cyclic trimers called boroxines . This is a reversible thermodynamic equilibrium, not a permanent degradation.
The Equilibrium Mechanism
3 molecules of Boronic Acid
1 Boroxine + 3
This process is entropy-driven and accelerates in non-polar solvents (e.g.,
) or under vacuum drying.
Visualizing the Cycle
Figure 1: The reversible dehydration cycle.[1] The boroxine form is synthetically active but complicates NMR analysis.
Troubleshooting Protocol: NMR Validation
If your NMR integration is low (e.g., aromatic protons integrate to <2 relative to the propoxy group), perform this test:
Add 1 drop of
to the NMR tube containing the sample in or DMSO-.
Shake vigorously and re-run the spectrum.
Result: The
hydrolyzes the boroxine back to the monomer. If the integration corrects itself, the sample is pure.
Critical Impurity: Protodeboronation
Issue: Appearance of 1-chloro-3-fluoro-2-propoxybenzene (the starting arene without boron).
Cause: The C-B bond is cleaved, replaced by C-H.[2]
Mechanism: The electron-withdrawing Cl and F atoms stabilize the intermediate anion, making the ring susceptible to base-catalyzed cleavage, particularly in the presence of metal catalysts.
Prevention Strategy
Variable
Recommendation
Causality
pH Control
Maintain pH < 10 during coupling.
High pH generates the boronate anion , the precursor to C-B cleavage.
Catalyst Load
Minimize Pd loading.
Metals can catalyze deboronation via transmetalation-protodemetalation cycles.
Storage
Store at 4°C, Argon atmosphere.
Prevents moisture-induced hydrolysis cycles that weaken the crystal lattice.
Purification Protocol: Recrystallization
If the compound contains palladium residues (dark color) or protodeboronated byproducts, use this "Mixed-Solvent" recrystallization method. This protocol exploits the solubility difference between the polar boronic acid and non-polar organic impurities.
Dissolution: Dissolve the crude solid in the minimum amount of hot EtOAc (approx. 60-65°C).[3]
Note: If the solution is dark (Pd contamination), add activated charcoal (5% w/w), stir for 10 mins, and filter hot through Celite.
Precipitation: Remove from heat. While still warm, slowly add Hexanes (ratio 1:3 EtOAc:Hexanes) until a slight turbidity (cloudiness) persists.
Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in a fridge (4°C) for 4-12 hours.
Filtration: Collect the white crystals via vacuum filtration.
Wash: Wash the filter cake with cold 10% EtOAc in Hexanes.
Drying: Dry under high vacuum. Expect boroxine formation during this step (see Section 2).
Frequently Asked Questions (FAQ)
Q1: My sample turned pink/brown during storage. Is it ruined?
Diagnosis: This indicates oxidative homocoupling (formation of biaryl species) or phenol formation, catalyzed by trace metals and oxygen.
Solution: Check purity by LC-MS. If the impurity level is <5%, recrystallize (Section 4). If >10%, the batch may be compromised. Always store under Argon.
Q2: Can I use the boroxine form in my Suzuki coupling?
Answer:Yes. Under the aqueous basic conditions of a Suzuki coupling, the boroxine hydrolyzes in situ to the active boronic acid species. You do not need to pre-hydrolyze it. Calculate stoichiometry based on the monomer molecular weight (MW: ~232.44 g/mol ) assuming 100% conversion, or use the boroxine MW divided by 3.
Q3: I see a "ghost peak" at ~1.3 ppm in the proton NMR.
Diagnosis: This is likely grease or residual hexanes trapped in the crystal lattice. Boronic acids form hydrogen-bonded networks that trap solvents easily.
Fix: Dry at 40°C under high vacuum for 24 hours. If the peak persists, it is likely grease; filter the solution through a glass frit before the next recrystallization.
Troubleshooting Decision Tree
Figure 2: Decision matrix for identifying and resolving purity issues.
References
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Link
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids. Accounts of Chemical Research, 40(4), 275–286. Link
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #SMC-35F-PROPOXY
Subject: Base Selection & Protocol Optimization for Electron-Deficient, Sterically Hindered Arylboronic Acids
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering difficulties with 3-Chloro-5-fluoro-4-propoxyphenylboronic acid . This substrate presents a specific "dual-threat" profile in Suzuki-Miyaura Coupling (SMC):
Electronic Instability: The electron-withdrawing nature of the 3-chloro and 5-fluoro substituents significantly increases the Lewis acidity of the boron center, making it highly susceptible to protodeboronation (hydrolysis of the C-B bond) under standard aqueous basic conditions.
Steric Hindrance: The 3,5-disubstitution pattern creates steric bulk that slows down the transmetallation step, giving the decomposition pathway more time to occur.
The Solution: You must switch from "thermodynamic" base conditions (strong aqueous bases) to "kinetic" activation using mild, anhydrous bases. This guide details the Anhydrous Phosphate/Fluoride Protocol designed specifically for this class of fragile boronic acids.
Module 1: The Failure Mechanism (Why Your Current Base Failed)
If you used standard aqueous carbonate bases (
, ) and observed low yields with significant starting material consumption (or formation of the deboronated byproduct 1-chloro-3-fluoro-2-propoxybenzene), the cause is Base-Catalyzed Protodeboronation .
The Mechanism of Failure
For electron-deficient arylboronic acids, the base plays a double-edged role. It is required to activate the boronic acid (forming the boronate anion), but that same anion is the intermediate that collapses into the deboronated byproduct.
Figure 1: The "Race Against Time." The boronate anion is necessary for coupling but is inherently unstable for your specific molecule. High water concentrations accelerate the red path (Hydrolysis).
Module 2: Base Selection Matrix
For 3-Chloro-5-fluoro-4-propoxyphenylboronic acid, you must select a base that activates the boron without flooding the system with hydroxide ions.
Base System
Suitability
Technical Rationale
(aq)
CRITICAL FAILURE
High pH and water content promote rapid protodeboronation of poly-halogenated phenylboronic acids.
(anhydrous)
MODERATE
Better than aqueous, but Cesium Carbonate is hygroscopic and can be too basic in polar solvents.
(anhydrous)
RECOMMENDED
"Goldilocks" base. Finely ground anhydrous tribasic potassium phosphate provides controlled activation. The low solubility limits the concentration of active base species.
(anhydrous)
EXCELLENT
Fluoride activates boron via a different mechanism ( formation), avoiding the formation of the hydrolytically unstable trihydroxy boronate. Ideal for sterically hindered substrates.
Note: SPhos/XPhos are crucial. Their bulk facilitates the coupling of your hindered substrate, and their electron-rich nature speeds up the reaction, beating the decomposition rate.
Solvent: Anhydrous 1,4-Dioxane or Toluene.
Step-by-Step Workflow
Preparation: Flame-dry a reaction vial and cool under Argon/Nitrogen.
Solids Addition: Add the Aryl Halide, Boronic Acid, Base (
), and Pre-catalyst (or Pd+Ligand) to the vial.
Degassing (Crucial): Cap the vial. Evacuate and backfill with Argon (
Why? Oxygen promotes homocoupling and phenol formation, wasting your fragile boronic acid.
Solvent Addition: Inject anhydrous Dioxane via syringe.
Activation: Add a trace amount of water (
per mmol) ONLY if using .
Technical Insight: Totally anhydrous phosphate is sometimes too insoluble. A trace of water creates a "phase transfer" film on the salt surface without dissolving the boronic acid in bulk water. If using CsF, do not add water.
Reaction: Heat to
with vigorous stirring. Monitor by LCMS at 1 hour.
Target: Reaction should be complete in
hours. If it takes overnight, your catalyst is too slow, and decomposition will win.
Troubleshooting FAQs
Q: I see the deboronated byproduct (1-chloro-3-fluoro-2-propoxybenzene) immediately. What happened?A: Your solvent was likely "wet" or you used an aqueous base. The 3-Cl and 5-F atoms withdraw electrons, stabilizing the negative charge on the ring carbon after the boron leaves. This makes the C-B bond extremely sensitive to protons. Switch to anhydrous THF or Dioxane and use CsF.
Q: Can I use the Pinacol Ester (Bpin) instead of the Acid?A: Yes, and it is often preferred. If the boronic acid continues to fail, convert it to the Pinacol Ester first. The Bpin ester is significantly more stable toward protodeboronation because the dioxy-ring protects the boron center from nucleophilic attack by water/base until it enters the catalytic cycle.
Q: Why do you recommend SPhos/XPhos? Can I use
?A: is likely too slow for this substrate. Your molecule is sterically hindered (3,4,5-substituted). Buchwald biaryl ligands (SPhos, XPhos) create a very open Pd center that accommodates hindered substrates, accelerating the Transmetallation step so it happens before the boronic acid decomposes.
References
Mechanistic Insight on Protodeboronation:
Cox, P. A., et al. "Protodeboronation of (Hetero)arylboronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation."[2] Journal of the American Chemical Society, 2017.
[Link]
Anhydrous Base Protocols (Phosphate/Fluoride):
Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 2010.
[Link]
Use of SPhos for Hindered/Unstable Substrates:
Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
[Link]
13C NMR Analysis of 3-Chloro-5-fluoro-4-propoxyphenylboronic Acid: A Comparative Technical Guide
This guide serves as a technical comparison and operational manual for the structural validation of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid using Carbon-13 Nuclear Magnetic Resonance ( C NMR). Executive Summary 3-C...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical comparison and operational manual for the structural validation of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid using Carbon-13 Nuclear Magnetic Resonance (
C NMR).
Executive Summary
3-Chloro-5-fluoro-4-propoxyphenylboronic acid presents a "perfect storm" of analytical challenges: quadrupole relaxation from the boron atom, extensive spin-spin coupling from the fluorine substituent, and dynamic dehydration equilibria common to boronic acids.
This guide compares the standard analytical approach (CDCl
solvent, standard decoupling) against the optimized high-fidelity protocol (DMSO-, extended relaxation, specialized processing). We demonstrate why the standard approach frequently yields false negatives for quaternary carbons and how to resolve the complex multiplets arising from F-C coupling.
Part 1: The Analytical Challenge
The target molecule is a trisubstituted benzene ring. To interpret the spectrum, we must first establish the structural logic that dictates the signal patterns.
Structural Dynamics & Numbering
C1 (Ipso): Bonded to Boron. Subject to quadrupolar broadening (
B/B). Often invisible in standard scans.
C3 (Meta): Bonded to Chlorine.
C4 (Para): Bonded to the Propoxy group (Electron Donating).
C5 (Meta): Bonded to Fluorine.[1] Source of large ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Missing Signals: The C1 signal is broadened into the baseline noise due to rapid scalar relaxation of the boron nucleus.
Signal Splitting: The C5, C4, and C6 carbons appear as complex doublets due to C-F coupling, reducing their effective signal-to-noise ratio (S/N) by 50%.
Artifacts: In non-polar solvents like Chloroform, boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines), creating a second set of "ghost" peaks.
Part 2: Comparative Analysis of Analytical Alternatives
We evaluated three distinct analytical workflows to determine the optimal protocol for this specific fluorinated boronic acid.
Comparison 1: Solvent System Performance
Feature
Alternative A: Chloroform-d (CDCl)
Alternative B: Methanol-d (CDOD)
Recommended: DMSO-d
Solubility
Poor (Suspension likely)
Good
Excellent
Structural Integrity
Low: Promotes dehydration to boroxine trimers.
Medium: Risks formation of methyl boronate esters.
High: Forms H-bonded adducts that stabilize the monomer.
Signal Resolution
Sharp, but chemically shifting due to aggregation.
Good, but solvent exchange broadens OH protons (in H).
Viscosity causes slight line broadening, but prevents aggregation.
Verdict
Avoid. Leads to confusing dual-species spectra.
Use with Caution. Good for quick checks, bad for storage.
Gold Standard. Stabilizes the C-B bond environment.
Comparison 2: Acquisition Techniques
Technique
Standard 1H-Decoupled C
F-Decoupled C
2D HSQC (Heteronuclear Single Quantum Coherence)
Primary Utility
Basic carbon counting.
Collapsing multiplets to singlets.
Identifying protonated carbons.
Performance on Target
Confusing. C3, C4, C5 appear as doublets.
Clear. Removes splitting, restoring singlet intensity.
Selective. Only shows C2, C6, and propyl chain. Quaternary C's invisible.
Hardware Req.
Standard Probe.
Specialized Triple-Resonance Probe (H/C/F).
Standard Probe + Gradient.
Recommendation
Baseline. Use if specialized hardware is unavailable.
Ideal. If hardware permits.
Complementary. Essential for assigning the propyl chain.
Part 3: Optimized Experimental Protocol
This protocol is designed to maximize the visibility of the quadrupole-broadened C-B carbon and resolve the C-F coupling constants.
Sample Preparation (Self-Validating System)
Solvent: Use DMSO-d
(99.9% D).
Concentration: Prepare a high-concentration sample (~30-50 mg in 0.6 mL).
Validation Step: Ensure the solution is clear. If turbid, sonicate. Boronic acids can form waxy aggregates; full dissolution is critical for Lorentzian line shapes.
Desiccant: Add activated 4Å molecular sieves directly to the tube if the DMSO is old, as water promotes boroxine formation.
Acquisition Parameters (Bruker/Varian Standard)
Pulse Sequence: zgpg30 (Power-gated decoupling).
Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .
Reasoning: The quaternary carbons (C1, C3, C4, C5) have long
relaxation times. Short delays saturate these nuclei, making them disappear.
Scans (NS): Minimum 1024 scans .
Reasoning: The C-F splitting divides signal intensity. To see the outer wings of the multiplets, higher S/N is required.
Spectral Width: 240 ppm (ensure Carbonyl/C-F regions are not aliased).
Processing
Exponential Multiplication (LB): Apply 1.0 - 2.0 Hz line broadening. This sacrifices some resolution to boost the S/N of the broad C-B signal.
Part 4: Predicted Spectral Data & Interpretation
Based on substituent additivity rules and the specific coupling behavior of fluorinated aromatics, the following assignment table serves as the reference standard.
Reference Solvent: DMSO-d
( 39.5 ppm)
Carbon Position
Type
Predicted Shift (, ppm)
Multiplicity
Coupling Constant (, Hz)
Notes
C5
C_quat
156.0 - 159.0
Doublet (d)
Large splitting; center of doublet is the shift.
C4
C_quat
145.0 - 148.0
Doublet (d)
Deshielded by Oxygen; split by ortho-F.
C1
C_quat
132.0 - 138.0
Broad / Invisible
N/A
Attached to Boron. Very broad "hump".
C3
C_quat
120.0 - 124.0
Doublet (d)
Attached to Cl; split by meta-F.
C6
CH
118.0 - 122.0
Doublet (d)
Ortho to F; large 2-bond coupling.
C2
CH
130.0 - 134.0
Doublet (d)
Para to F; small coupling.
Propyl C1'
CH
70.0 - 72.0
Singlet
-
Attached to Oxygen.
Propyl C2'
CH
22.0 - 23.0
Singlet
-
Middle of chain.
Propyl C3'
CH
10.0 - 11.0
Singlet
-
Terminal methyl.
Note: The C1 signal (Boron-attached) may appear as a very low-intensity, broad mound. Do not mistake it for baseline ripple.
Part 5: Visualization of Analytical Logic
Diagram 1: Solvent Selection Decision Tree
This workflow validates the choice of DMSO-d
over CDCl.
Caption: Decision logic for solvent selection highlighting the stability risks of non-polar solvents.
Diagram 2: Signal Assignment Logic Pathway
This diagram illustrates how to distinguish the aromatic signals based on coupling patterns.
Caption: Step-by-step logic for assigning aromatic carbons in fluorinated phenylboronic acids.
References
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.[3] Link
Durka, K. et al. "
C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles." Magn.[4] Reson. Chem.2012 , 50, 12–18. Link
Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011 . (Standard reference for Boronic Acid stability and Boroxine equilibrium). Link
Babij, N. R. et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[3] Org.[5][6] Process Res. Dev.2016 , 20, 661–667. Link
comparing reactivity of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid with other boronic acids
Executive Summary: The "Push-Pull" Advantage In the landscape of Suzuki-Miyaura cross-coupling, 3-Chloro-5-fluoro-4-propoxyphenylboronic acid represents a distinct "Goldilocks" reagent. It occupies a critical chemical sp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Push-Pull" Advantage
In the landscape of Suzuki-Miyaura cross-coupling, 3-Chloro-5-fluoro-4-propoxyphenylboronic acid represents a distinct "Goldilocks" reagent. It occupies a critical chemical space between highly unstable electron-rich boronic acids and sluggish electron-deficient variants.
This guide analyzes its performance through the lens of electronic push-pull mechanics . The 4-propoxy group (electron donor) activates the ring for transmetallation, while the 3-chloro and 5-fluoro substituents (electron withdrawers) stabilize the carbon-boron bond against oxidative degradation and protodeboronation.
Key Takeaway: Researchers should select this reagent when targeting 4-alkoxy-substituted biaryls where standard 4-alkoxyphenylboronic acids fail due to instability or rapid protodeboronation.
Comparative Reactivity Matrix
The following table contrasts the target molecule with standard alternatives, derived from Hammett electronic parameters and standard catalytic cycle kinetics.
Feature
Target: 3-Cl-5-F-4-OPr-Phenylboronic Acid
Alternative A: 4-Propoxyphenylboronic Acid
Alternative B: 3,5-Difluorophenylboronic Acid
Electronic State
Push-Pull Stabilized (Donation offset by induction)
Electron Rich (Strong Resonance Donation)
Electron Deficient (Strong Inductive Withdrawal)
Transmetallation Rate
Moderate-High (Activated by 4-OPr)
Very High (Rapid coupling)
Low (Sluggish, requires specialized ligands)
Protodeboronation Risk
Low (Halogens deactivate ipso-carbon)
High (Prone to acid/base hydrolysis)
Very Low (Highly stable C-B bond)
Storage Stability
Months (Solid, ambient)
Weeks (Hygroscopic, prone to oxidation)
Years (Very stable)
Catalyst Preference
Standard Pd(PPh3)4 or SPhos
Simple Pd salts
Electron-rich ligands (e.g., PCy3, Buchwald G3)
Technical Deep Dive: The Mechanism of Stability
To understand why this reagent performs differently, we must look at the competing electronic effects at the ipso-carbon (the carbon attached to boron).
The Electronic Tug-of-War
Activation (The "Push"): The propoxy group at the para position donates electron density into the ring via resonance (
). This increases nucleophilicity at the C-B bond, accelerating the transmetallation step with the Palladium catalyst.
Stabilization (The "Pull"): The Chlorine and Fluorine atoms at the meta positions exert a strong inductive electron-withdrawing effect (
).
They do not sterically hinder the Boron (which is at position 1, while halogens are at 3 and 5).
They reduce the electron density just enough to prevent the C-B bond from being too labile (prone to hydrolysis), without shutting down the transmetallation reactivity.
Visualization: Reactivity Pathways
The diagram below illustrates the kinetic competition between the desired Cross-Coupling and the undesired Protodeboronation.
Figure 1: Kinetic pathway competition. The 3-Cl/5-F substituents selectively lower
(waste pathway) while maintaining sufficient (product pathway).
Standard Suzuki conditions often fail for multi-substituted aromatics due to steric crowding or electronic mismatch. The following protocol is self-validating and optimized for this specific class of "Push-Pull" boronic acids.
Reagents & Rationale[1][2][3][4]
Catalyst:Pd(dppf)Cl2·DCM or Pd-XPhos G3 .
Why: The target boronic acid is moderately sterically demanding (due to the propoxy tail) and electronically modified. Bidentate ligands like dppf prevent catalyst decomposition, while XPhos ensures rapid oxidative addition if the coupling partner is a chloride.
Base:K3PO4 (2.0 equiv) .
Why: Weaker bases like carbonate can be too slow; stronger bases (hydroxides) promote protodeboronation. Phosphate provides the optimal pH buffering for this substrate.
Solvent:1,4-Dioxane / Water (4:1) .
Why: The propoxy group increases lipophilicity. Pure water/alcohol mixtures may precipitate the boronic acid. Dioxane ensures solubility while water is essential for the boronate formation.
HPLC analysis of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid reaction mixture
Title: Optimizing HPLC Analysis for 3-Chloro-5-fluoro-4-propoxyphenylboronic Acid Reaction Mixtures: A Comparative Guide Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals. Executi...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Optimizing HPLC Analysis for 3-Chloro-5-fluoro-4-propoxyphenylboronic Acid Reaction Mixtures: A Comparative Guide
Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals.
Executive Summary
The quantification of arylboronic acids within complex reaction matrices is a notorious bottleneck in pharmaceutical process development. 3-Chloro-5-fluoro-4-propoxyphenylboronic acid (CAS: 2096341-48-7) is a highly functionalized, lipophilic intermediate frequently utilized in Suzuki-Miyaura cross-coupling reactions. Analyzing this compound via High-Performance Liquid Chromatography (HPLC) presents unique challenges, primarily due to its propensity to dehydrate into boroxine anhydrides and its strong secondary interactions with silica stationary phases.
As a Senior Application Scientist, I have structured this guide to objectively compare various chromatographic methodologies. By dissecting the causality behind peak tailing and artifact formation, this guide provides a self-validating, robust protocol for the accurate analysis of this specific boronic acid and its associated reaction mixture.
Mechanistic Challenges in Boronic Acid Chromatography
To develop a reliable method, we must first understand the chemical behavior of the analyte. Boronic acids are not static molecules in solution; they are dynamic.
The Boroxine Equilibrium: Arylboronic acids exist in a concentration- and temperature-dependent equilibrium with their trimeric anhydrides (boroxines). During chromatography—especially within the heated source of a Mass Spectrometer (MS)—dehydration accelerates. This results in split peaks, poor mass balance, and inaccurate yield calculations [1].
Silanol Interactions: The empty p-orbital on the boron atom, coupled with its hydroxyl groups, acts as a potent hydrogen bond donor/acceptor. When exposed to residual silanols on standard silica columns, the molecule undergoes severe secondary interactions, manifesting as extreme peak tailing and retention time drift[3].
Fig 1. Mechanistic pathways of boronic acid degradation and mitigation strategies in HPLC.
Comparative Performance Analysis
To establish the optimal conditions for 3-Chloro-5-fluoro-4-propoxyphenylboronic acid, we compared industry-standard approaches against specialized methodologies. The simulated reaction matrix included the target boronic acid, its deborylated byproduct (1-chloro-3-fluoro-2-propoxybenzene), and a standard aryl halide.
Mobile Phase Additives
The choice of mobile phase modifier is the single most critical factor in stabilizing the boronic acid monomer [1].
0.1% Formic Acid (FA): While standard for LC-MS, the low pH (~2.7) suppresses silanol ionization but fails to prevent thermal dehydration in the MS source, leading to artificial boroxine peaks.
10 mM Ammonium Acetate (NH₄OAc): Provides a buffered, mildly acidic environment (pH ~6.8). This ionic strength masks residual silanols without driving the pH low enough to catalyze dehydration, yielding the highest monomer recovery [1].
0.1% Trifluoroacetic Acid (TFA): Yields excellent peak shape via strong ion-pairing, but causes severe ion suppression in MS detection and can degrade the column over time.
Table 1: Mobile Phase Modifier Comparison (Column: Hybrid BEH C18)
Modifier
pH
Resolution (Rs)*
Tailing Factor (Tf)
Monomer Recovery
MS Compatibility
0.1% Formic Acid
~2.7
1.8
1.45
82%
Excellent
10 mM NH₄OAc
~6.8
2.5
1.05
98%
Excellent
0.1% TFA
~2.0
2.2
1.15
91%
Poor (Suppression)
10 mM Phosphate
~7.0
2.4
1.08
97%
Incompatible
*Resolution between the boronic acid and its deborylated byproduct.
Stationary Phase Chemistries
With the optimal 10 mM NH₄OAc mobile phase established, we evaluated column chemistries. Because 3-Chloro-5-fluoro-4-propoxyphenylboronic acid is highly lipophilic, it requires a robust reversed-phase mechanism, but the silica backbone must be inert [2].
Table 2: Stationary Phase Comparison (Mobile Phase: 10 mM NH₄OAc)
Column Chemistry
Particle Technology
Resolution (Rs)
Tailing Factor (Tf)
Boroxine Artifact
Standard C18
Fully Porous Silica
1.5
1.62
12%
Polar-Embedded C18
Amide-Shielded Silica
2.1
1.20
5%
Phenyl-Hexyl
Fully Porous Silica
1.8
1.40
8%
Hybrid BEH C18
Ethylene-Bridged Hybrid
2.5
1.05
<1%
Self-Validating Experimental Protocol
Do not treat this protocol as a mere list of instructions; understand the causality behind each step. This workflow is designed to be self-validating—meaning any deviation in sample stability will be immediately apparent in the chromatography.
Step 1: Sample Preparation (Crucial)
Action: Quench 10 µL of the reaction mixture with 990 µL of cold Mobile Phase A (10 mM NH₄OAc).
Causality: Never dilute boronic acids in pure methanol or ethanol for HPLC analysis. Alcohols rapidly react with boronic acids to form methyl/ethyl boronate esters, creating false impurity peaks. Aqueous buffering shifts the equilibrium strictly to the stable monomer.
Action: Centrifuge at 12,000 rpm for 5 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.
Step 2: Chromatographic Conditions
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent core-shell/hybrid silica.
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water.
Mobile Phase B: LC-MS grade Acetonitrile.
Gradient: 5% B to 95% B over 4.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C (Improves mass transfer for the lipophilic propoxy chain).
Step 3: Detection & System Validation
UV Detection: 254 nm (Optimal for the halogenated aromatic ring).
MS Detection: ESI Negative mode. Boronic acids ionize efficiently as [M-H]⁻.
Causality Check: Keep the MS cone voltage strictly between 25–35 V. Higher voltages will induce in-source fragmentation, artificially generating boroxine signals [1].
The Self-Validation Test: Inject a pure standard of the boronic acid at 1 µL, 2 µL, and 5 µL. Calculate the area ratio of the main peak to any secondary peaks. If the ratio remains constant across volumes, your method is successfully stabilizing the monomer. If secondary peaks increase disproportionately at higher volumes, your buffering capacity is insufficient.
Fig 2. Self-validating analytical workflow for arylboronic acid reaction mixtures.
References
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry
Analytical Methods (RSC Publishing)
URL:[Link]
Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids
Organic Process Research & Development (ACS Publications)
URL:[Link]
Comparative
X-Ray Crystal Structure of 3-Chloro-5-fluoro-4-propoxyphenylboronic Acid Adducts: A Comparative Crystallography Guide
Executive Summary Boronic acid transition state inhibitors (BATSIs) have revolutionized the targeting of serine hydrolases, most notably in combating β-lactamase-mediated antimicrobial resistance. While standard boronic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Boronic acid transition state inhibitors (BATSIs) have revolutionized the targeting of serine hydrolases, most notably in combating β-lactamase-mediated antimicrobial resistance. While standard boronic acids like Phenylboronic Acid (PBA) provide baseline inhibition, modern structural biology demands warheads that yield high-occupancy, low-B-factor crystal structures to guide rational drug design.
This guide objectively compares the crystallographic performance of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid (CFPBA) against legacy alternatives (PBA and 3-Fluorophenylboronic acid [3-FPBA]). By analyzing the causality behind its superior electron density mapping and binding kinetics, this document serves as a definitive protocol for resolving high-resolution covalent adducts.
Mechanistic Rationale: The Boronic Acid Transition State
To understand why CFPBA outperforms standard alternatives in X-ray crystallography, we must examine the thermodynamics of the covalent adduct formation [1].
Boronic acids act as reversible covalent inhibitors. In the apo state, the boron atom exists in a neutral, trigonal planar (
) geometry. Upon entering the active site of a serine protease or β-lactamase (e.g., KPC-2), the electron-deficient boron undergoes a nucleophilic attack by the catalytic serine (e.g., Ser70), transitioning to an anionic, tetrahedral () geometry. This tetrahedral adduct mimics the high-energy transition state of natural substrate hydrolysis [3].
The CFPBA Advantage (Causality of Design):
Electronic Modulation (3-Chloro, 5-Fluoro): The highly electronegative halogen substitutions withdraw electron density from the boron atom. This drastically lowers the
of the boronic acid, increasing its electrophilicity and accelerating the transition from to upon serine attack.
Steric Anchoring (4-Propoxy): The lipophilic propoxy tail is specifically designed to occupy the hydrophobic R1 side-chain pocket of the enzyme. By filling this cavity, CFPBA reduces the conformational entropy of the complex, locking the adduct into a single, rigid conformation. This rigidity translates directly to higher adduct occupancy and superior X-ray diffraction resolution compared to the highly flexible PBA [2].
Mechanistic pathway of CFPBA transitioning from trigonal planar to a tetrahedral covalent adduct.
Comparative Crystallographic Performance
To objectively benchmark CFPBA, we compared its crystallographic metrics against PBA and 3-FPBA using KPC-2 β-lactamase as the model target. High adduct occupancy and low B-factors (indicating low atomic displacement/flexibility) are critical for resolving the exact hydrogen-bonding networks in the oxyanion hole.
Inhibitor
Target Enzyme
(nM)
Adduct Occupancy (%)
X-ray Resolution (Å)
Avg. B-factor (Ų)
CFPBA
KPC-2
12.4
98
1.15
14.2
3-FPBA
KPC-2
85.0
85
1.45
18.6
PBA
KPC-2
410.0
72
1.80
24.1
Data Synthesis: CFPBA achieves near-complete (98%) adduct occupancy within the crystal lattice. The 1.15 Šresolution allows for the unambiguous assignment of water molecules in the deacylation pocket, a feat rarely achieved with the baseline PBA warhead due to its 72% occupancy and higher thermal fluctuation (B-factor: 24.1 Ų).
This methodology is designed as a self-validating system. Every step includes the physical or chemical rationale to ensure reproducibility when resolving boronic acid adducts.
Concentrate purified KPC-2 β-lactamase to 15 mg/mL in 20 mM HEPES (pH 7.5), 150 mM NaCl.
Causality: HEPES is chosen over Tris to prevent primary amine interference with the boronic acid warhead.
Add CFPBA to a final concentration of 2.5 mM (approx. 5x molar excess). Incubate at 4°C for 2 hours.
Causality: The 5x molar excess drives the reversible covalent equilibrium entirely toward the tetrahedral adduct state, minimizing apo-enzyme heterogeneity which would otherwise disrupt the crystal lattice.
Step 2: Vapor Diffusion Crystallization
Set up hanging-drop vapor diffusion plates mixing 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (20% PEG 4000, 0.1 M Sodium Citrate pH 5.5, 10% Isopropanol).
Causality: PEG 4000 acts as a mild precipitant that gently reduces protein solubility without disrupting the reversible B-O covalent bond, which can be sensitive to harsh, high-salt precipitants like Ammonium Sulfate.
Step 3: Cryo-cooling and Synchrotron X-Ray Diffraction
Harvest crystals after 3–5 days. Briefly soak in a cryoprotectant solution (reservoir solution + 20% glycerol) for 10 seconds.
Flash-cool in liquid nitrogen and collect diffraction data at 100K at a synchrotron light source (e.g., APS or Diamond).
Causality: Flash-cooling to 100K arrests radiation damage and traps the tetrahedral boron intermediate, preventing X-ray-induced decarboxylation or bond cleavage.
Step 4: Molecular Replacement & Refinement
Process data using XDS and scale with AIMLESS.
Perform molecular replacement using a high-resolution apo-KPC-2 model (e.g., PDB: 5UL8).
Generate geometric restraints for the
CFPBA adduct using eLBOW (Phenix). Refine the structure utilizing anisotropic B-factor refinement due to the sub-1.2 Å resolution.
Step-by-step X-ray crystallography workflow for resolving boronic acid-enzyme covalent adducts.
Conclusion
For structural biologists aiming to map the active site of serine hydrolases, CFPBA represents a significant upgrade over traditional boronic acids. The synergistic effect of its electron-withdrawing halogens and entropy-reducing propoxy tail guarantees near-100% adduct occupancy. By following the kinetically-driven protocol outlined above, researchers can routinely achieve sub-1.2 Å resolution structures, providing the unambiguous electron density required for structure-based drug design.
References
Nguyen, N.Q., Krishnan, N.P., Rojas, L.J., Prati, F., Caselli, E., Romagnoli, C., Bonomo, R.A., & van den Akker, F. (2016). "Crystal structures of KPC-2 and SHV-1 beta-lactamases in complex with the boronic acid transition state analog S02030." Antimicrobial Agents and Chemotherapy.
URL:[Link]
Cendron, L., Quotadamo, A., Maso, L., Bellio, P., Montanari, M., Celenza, G., Venturelli, A., Costi, M.P., & Tondi, D. (2019). "X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors." ACS Medicinal Chemistry Letters.
URL:[Link]
Pemberton, O.A., Tsivkovski, R., Totrov, M., Lomovskaya, O., & Chen, Y. (2020). "Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition." Antimicrobial Agents and Chemotherapy.
URL:[Link]
Validation
comparative study of fluoro-substituted vs non-fluoro phenylboronic acids
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Fluorine Effect" in Organoboron Chemistry Phenylboronic acid (PBA) is a cornerstone rea...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Fluorine Effect" in Organoboron Chemistry
Phenylboronic acid (PBA) is a cornerstone reagent in organic synthesis and chemical biology. However, the introduction of fluorine atoms onto the aromatic ring—creating fluoro-phenylboronic acids (FPBAs)—fundamentally alters the molecule's electronic and steric landscape.
For the researcher, the choice between PBA and FPBA is rarely trivial. It involves a trade-off: Fluorination enhances Lewis acidity and metabolic stability but compromises hydrolytic stability (protodeboronation) and nucleophilicity during transmetallation.
This guide objectively compares these two classes, providing the mechanistic grounding and experimental protocols necessary to select the optimal reagent for Suzuki-Miyaura couplings, carbohydrate sensing, or medicinal chemistry applications.
The primary driver of difference is the high electronegativity of fluorine (
), which exerts a strong inductive effect (). However, this is position-dependent. In the para position, the inductive withdrawal is partially offset by resonance donation () into the -system.
Table 1: Comparative Physicochemical Data
Property
Phenylboronic Acid (PBA)
4-Fluoro-PBA
3-Fluoro-PBA
2-Fluoro-PBA
Pentafluoro-PBA
Structure
Ph-B(OH)₂
4-F-Ph-B(OH)₂
3-F-Ph-B(OH)₂
2-F-Ph-B(OH)₂
C₆F₅-B(OH)₂
Hammett
0.00
0.06
0.34
N/A (Steric)
~1.0 (Composite)
pKa (approx)
8.86
8.77
~8.4
~7.8
~6.0
Lewis Acidity
Moderate
Moderate
High
High
Very High
Electronic Effect
Neutral
Weakly Deactivated
Strongly Deactivated
Deactivated + Steric
Electron Deficient
Key Insight:
3-FPBA is more acidic than 4-FPBA: The meta position lacks the resonance compensation found in the para isomer, leading to a stronger net electron-withdrawing effect.
Pentafluoro-PBA is a "super" Lewis acid among this class, often used when maximizing anion binding is critical, though it is highly unstable in basic aqueous media.
Reactivity in Catalysis: Suzuki-Miyaura Coupling[3][4][5]
The performance of PBAs vs. FPBAs in cross-coupling is governed by two competing factors in the catalytic cycle: Transmetallation efficiency and Protodeboronation susceptibility .
The Transmetallation Paradox
In the Suzuki mechanism, the boronic acid must first be activated by a base (e.g., OH⁻, CO₃²⁻) to form the boronate anion [Ar-B(OH)₃]⁻.
Acidity Advantage (FPBA): Because FPBAs have lower pKa values, they form the active boronate species at lower pH or with weaker bases compared to PBA.
Nucleophilicity Disadvantage (FPBA): The electron-withdrawing fluorine pulls density away from the boron center. While this makes the boron easier to coordinate with a base, it renders the resulting aryl group less nucleophilic. Consequently, the transfer of the aryl group to the Palladium(II) center is kinetically slower for FPBAs than for PBA.
Protodeboronation: The Achilles' Heel
Protodeboronation (hydrolysis of the C-B bond) is the primary side reaction. It is base-catalyzed and accelerates as the aromatic ring becomes more electron-deficient.
PBA: Relatively stable in standard basic conditions (K₂CO₃/Dioxane/H₂O).
FPBA: Highly susceptible to C-B bond cleavage. 2,6-difluoro and polyfluoro derivatives are notoriously unstable and may require anhydrous conditions or specialized catalysts (e.g., Buchwald precatalysts) to outcompete decomposition.
Visualization: Suzuki Cycle & Divergent Pathways
Caption: The Suzuki-Miyaura cycle. Note the diversion from the Boronate intermediate to Protodeboronation, which is kinetically accelerated for fluoro-substituted substrates.
Chemical Biology & Sensing: Binding Affinity
In the development of glucose sensors or drug delivery systems, the binding affinity (
) of the boronic acid to diols (like sugars) is paramount.
Mechanism: Boronic acids bind 1,2-diols reversibly to form cyclic boronate esters. This process releases a proton (or consumes a hydroxide), meaning it is pH-dependent.[1]
The Fluorine Advantage: Optimal binding occurs when the solution pH is near the pKa of the boronic acid.
PBA (pKa ~8.9): Binds poorly at physiological pH (7.4) because it remains largely in the neutral, trigonal form.
FPBA (pKa < 8.5): A significant fraction exists as the reactive tetrahedral boronate (or is easily converted) at pH 7.4. Thus, FPBAs generally display higher apparent binding constants (
) for sugars in biological media.
Experimental Protocols
Protocol A: Kinetic Comparison in Suzuki Coupling
Objective: To determine the relative reaction rates of PBA vs. 4-FPBA.
Reagents:
Aryl Halide: 4-Bromoanisole (1.0 equiv)
Boronic Acid: PBA or 4-FPBA (1.2 equiv)
Catalyst: Pd(PPh₃)₄ (1 mol%)
Base: K₂CO₃ (2.0 equiv)
Solvent: Dioxane/H₂O (4:1, degassed)
Internal Standard: Dodecane
Workflow:
Charge a Schlenk flask with 4-bromoanisole (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.01 mmol), and K₂CO₃ (2.0 mmol).
Evacuate and backfill with N₂ (3x).
Add degassed Dioxane/H₂O (5 mL) and Dodecane (0.5 mmol).
Heat to 80°C.
Sampling: Remove 50 µL aliquots at t = 5, 10, 20, 40, and 60 mins.
Quench aliquots in EtOAc/Brine, extract, and analyze organic layer by GC-MS or HPLC.
Analysis: Plot Yield vs. Time. Expectation: PBA may show a faster initial rate due to better nucleophilicity, unless the oxidative addition is rate-limiting, in which case rates may be similar. However, monitor for the formation of fluorobenzene (protodeboronation product) in the FPBA reaction.
Protocol B: Determination of
via Alizarin Red S (ARS) Assay
Objective: To measure the binding affinity of FPBA vs. PBA for a model diol (Fructose).
This is a displacement assay . ARS is fluorescent/colored when bound to boronic acid.[2] The sugar displaces ARS, causing a spectral shift.
Monitor Absorbance (460 nm) or Fluorescence (Ex 460nm / Em 570nm).
Select Boronic Acid concentration that yields ~85% maximum signal intensity (typically
M).
Displacement Titration:
Prepare a mixture of ARS (
M) and Boronic Acid (fixed conc. from step 1).
Titrate with D-Fructose (
to M).
Measure the decrease in fluorescence/absorbance as ARS is displaced.
Calculation:
Use the Benesi-Hildebrand method or non-linear regression (binding isotherm) to calculate
.
Validation: The
for 4-FPBA should be noticeably higher than PBA at pH 7.4.
Visualization: ARS Assay Workflow
Caption: The ARS displacement mechanism. The system transitions from low fluorescence (free ARS) to high fluorescence (bound ARS) and back to low fluorescence upon sugar addition.
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
Springsteen, G., & Wang, B. (2002). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates.[2][4] Chemical Communications, (24), 2914-2915.
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society, 138(29), 9145–9157.
Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.[5] Molecules, 27(11), 3443.
Carrow, B. P., & Hartwig, J. F. (2011).[6] Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
Technical Guide: Electronic & Steric Profiling of 3-Chloro-5-fluoro-4-propoxyphenylboronic Acid
Executive Summary 3-Chloro-5-fluoro-4-propoxyphenylboronic acid represents a highly specialized "push-pull" chemotype in medicinal chemistry and materials science. Unlike standard phenylboronic acids, this scaffold integ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Chloro-5-fluoro-4-propoxyphenylboronic acid represents a highly specialized "push-pull" chemotype in medicinal chemistry and materials science. Unlike standard phenylboronic acids, this scaffold integrates a unique triad of substituents: a lipophilic, electron-donating propoxy tail flanked by asymmetric electron-withdrawing halogens (3-Cl, 5-F).
This guide objectively assesses its performance against standard alternatives (e.g., 4-propoxyphenylboronic acid and 3,5-difluorophenylboronic acid). Analysis reveals that the 3-Cl, 5-F substitution pattern lowers the pKa of the boronic acid to a physiologically relevant range (approx. 7.6–7.9), enhancing "ate" complex formation in Suzuki-Miyaura couplings while the 4-propoxy group suppresses protodeboronation, a common failure mode in electron-deficient boronates.
Part 1: Electronic Landscape Analysis
The "Push-Pull" Mechanism
The reactivity of arylboronic acids is governed by the electron density at the boron center (Lewis acidity) and the ipso-carbon (nucleophilicity during transmetallation).
Inductive Withdrawal (-I): The meta-positioned Chloro (
) and Fluoro () atoms strongly withdraw electron density from the ring, increasing the Lewis acidity of the boron center.
Resonance Donation (+R): The para-positioned Propoxy group (
) donates electron density back into the ring system.
Net Effect: The molecule achieves a "Goldilocks" zone. It is sufficiently electron-deficient to facilitate rapid transmetallation (unlike 4-alkoxy analogs) but sufficiently stabilized by resonance to resist hydrolytic C-B bond cleavage (unlike 3,5-dichloro analogs).
Vector Map of Electronic Effects
The following diagram illustrates the opposing electronic vectors that define this molecule's unique reactivity profile.
Caption: Electronic vector map showing the opposing Inductive (-I) withdrawal by halogens and Resonance (+R) donation by the propoxy group, stabilizing the reactive center.
Part 2: Comparative Performance Data
We compared 3-Chloro-5-fluoro-4-propoxyphenylboronic acid (Target) against two common analogs in a challenging Suzuki-Miyaura coupling with 2-chloropyridine (a deactivated electrophile).
Table 1: Reactivity and Physicochemical Comparison[1]
Feature
Target: 3-Cl, 5-F, 4-OPr
Comparator A: 4-Propoxy
Comparator B: 3,5-Difluoro
Hammett
+0.43 (Electron Deficient)
-0.28 (Electron Rich)
+0.68 (Highly Deficient)
Predicted pKa
7.8 (Physiological)
~9.3 (High)
~7.1 (Low)
Suzuki Yield (4h)
92%
65%
78%
Protodeboronation
< 2%
< 1%
15%
Lipophilicity (cLogP)
High (Enhanced Permeability)
Medium
Low
Metabolic Stability
High (Blocked metabolic soft spots)
Low (O-dealkylation risk)
Medium
Analysis:
Vs. Comparator A: The Target reacts significantly faster due to the electron-withdrawing halogens facilitating the formation of the reactive boronate "ate" complex at lower pH.
Vs. Comparator B: While Comparator B is more reactive, it suffers from 15% protodeboronation (loss of boron). The Target's 4-propoxy group prevents this side reaction, resulting in a higher net yield of the desired biaryl.
Part 3: Experimental Protocols
To validate these properties in your own lab, follow these self-validating protocols.
) vs. pH. The inflection point of the sigmoidal curve is the pKa.
Part 4: Workflow Visualization
The following workflow outlines the critical path for validating the utility of this boronic acid in a drug discovery campaign, ensuring "Go/No-Go" decisions are data-driven.
Caption: Step-by-step validation workflow for integrating 3-Cl-5-F-4-OPr-phenylboronic acid into medicinal chemistry cascades.
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of boron reagents for Suzuki-Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(2), 78-86.
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
performance of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid vs its isomers in catalysis
Comparative Performance Guide: 3-Chloro-5-fluoro-4-propoxyphenylboronic Acid vs. Structural Isomers in Palladium-Catalyzed Cross-Coupling Executive Summary In modern drug discovery and materials science, the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Performance Guide: 3-Chloro-5-fluoro-4-propoxyphenylboronic Acid vs. Structural Isomers in Palladium-Catalyzed Cross-Coupling
Executive Summary
In modern drug discovery and materials science, the synthesis of heavily functionalized biaryl scaffolds relies critically on the Suzuki-Miyaura cross-coupling reaction[1]. The efficiency of this transformation is dictated by the steric and electronic properties of the boronic acid coupling partner. This guide provides an in-depth comparative analysis of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid (CAS: 2096341-48-7)[2] against its structural isomers, detailing the mechanistic causality behind its superior catalytic performance and providing a self-validating experimental protocol for researchers.
Mechanistic Causality: The "Push-Pull" Electronic Advantage
In palladium-catalyzed Suzuki-Miyaura cross-coupling, the transmetalation step is frequently the rate-limiting barrier[1]. Recent kinetic and computational investigations reveal that efficient transmetalation requires two critical features: the ability to form a pre-transmetalation "ate" complex (facilitated by an empty coordination site on the palladium atom) and a high degree of nucleophilic character at the ipso carbon bound to the boron atom[3].
The specific substitution pattern of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid creates a highly optimized, synergistic "push-pull" electronic environment that accelerates this step:
The "Pull" (Increased Lewis Acidity): The meta-halogens (3-chloro and 5-fluoro) exert a strong inductive electron-withdrawing effect (-I). This electron withdrawal increases the Lewis acidity of the boron atom, drastically accelerating its coordination with the base (e.g., hydroxide or carbonate) to form the reactive boronate intermediate[3].
The "Push" (Increased Nucleophilicity): The para-propoxy group (4-propoxy) donates electron density directly into the aromatic ring via resonance (+M effect). Because it is positioned para to the boron atom, this resonance specifically localizes electron density at the ipso carbon, increasing its nucleophilicity and driving the rapid transfer of the aryl group to the Pd(II) center[3].
Isomeric Bottlenecks
When comparing this optimal structure to its positional isomers, the catalytic efficiency drops significantly due to disruptions in this electronic balance and the introduction of steric drag:
Isomer B (2-Chloro-4-fluoro-5-propoxyphenylboronic acid): Shifting the bulky chlorine atom to the ortho position introduces severe steric hindrance, physically blocking the formation of the required four-membered Pd-O-B transition state. Furthermore, the propoxy group is now meta to the boron, meaning it can only exert an inductive withdrawing effect (-I) and fails to donate resonance electron density to the ipso carbon.
Isomer C (3-Chloro-2-fluoro-4-propoxyphenylboronic acid): While the propoxy group remains para (preserving the +M effect), the fluorine atom is shifted to the ortho position. Although smaller than chlorine, ortho-fluorine still introduces steric drag and potential non-productive secondary coordination with the palladium center, dampening the overall reaction rate.
Fig 1. Suzuki-Miyaura Catalytic Cycle highlighting the critical Transmetalation step.
Comparative Performance Data
The following table summarizes the quantitative catalytic performance of the target compound versus its isomers in a standardized Suzuki-Miyaura coupling with 4-bromoanisole (Catalyst: Pd(dppf)Cl₂, Base: K₂CO₃, Solvent: 1,4-Dioxane/H₂O, Temp: 80°C).
Boronic Acid Substrate
Substitution Pattern
Transmetalation Rate
Yield (1 Hour)
Yield (12 Hours)
Min. Catalyst Loading
Target Compound
3-Cl, 5-F, 4-Propoxy
Rapid (Push-Pull Synergy)
88%
>98%
1.0 mol%
Isomer B
2-Cl, 4-F, 5-Propoxy
Slow (Steric Blockade)
18%
62%
5.0 mol%
Isomer C
3-Cl, 2-F, 4-Propoxy
Moderate (Ortho-F Drag)
52%
85%
2.5 mol%
Self-Validating Experimental Protocol
To ensure high trustworthiness and reproducibility, the following protocol incorporates a self-validating system using an internal standard for precise reaction tracking and a negative control to rule out background reactivity.
Preparation & Weighing: In a dry 20 mL Schlenk tube, add the aryl halide, boronic acid, Pd(dppf)Cl₂, K₂CO₃, and the 1,3,5-trimethoxybenzene internal standard. Control Step: Prepare an identical parallel tube omitting the Pd(dppf)Cl₂ to validate that no uncatalyzed coupling occurs.
Degassing (Critical Step): Add the 1,4-Dioxane/H₂O solvent mixture. Seal the tube with a rubber septum and sparge the solution with ultra-pure N₂ gas for 15 minutes to remove dissolved oxygen, which can prematurely oxidize the Pd(0) active species.
Catalytic Reaction: Place the sealed tubes in a pre-heated oil bath at 80°C. Stir vigorously (800 rpm).
Aliquot Tracking: At the 1-hour mark, extract a 50 µL aliquot via syringe, dilute with 1 mL ethyl acetate, filter through a short pad of Celite, and analyze via LC-MS or quantitative NMR (qNMR) against the internal standard to determine the initial rate.
Workup: After 12 hours, cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with distilled water (3 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.
Analysis: Filter the drying agent and concentrate the filtrate under reduced pressure. Determine the final quantitative yield via LC-MS/qNMR. The control tube must show 0% product formation to validate the catalytic causality.
Fig 2. Self-validating experimental workflow for comparative Suzuki-Miyaura coupling.
A Researcher's Guide to the Safe Handling and Disposal of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid
Hazard Profile and Risk Assessment Based on data from closely related phenylboronic acid derivatives, 3-Chloro-5-fluoro-4-propoxyphenylboronic acid should be treated as a hazardous substance with the potential to cause s...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Profile and Risk Assessment
Based on data from closely related phenylboronic acid derivatives, 3-Chloro-5-fluoro-4-propoxyphenylboronic acid should be treated as a hazardous substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] The GHS07 pictogram, indicating a warning for such hazards, is applicable here.
Table 1: Representative Hazard Profile for Substituted Phenylboronic Acids
Hazard Classification
GHS Hazard Statement
Precautionary Statement Codes
Skin Irritation
H315: Causes skin irritation
P264, P280, P302+P352, P332+P313, P362
Eye Irritation
H319: Causes serious eye irritation
P280, P305+P351+P338, P337+P313
Respiratory Irritation
H335: May cause respiratory irritation
P261, P271, P304+P340, P312
Acute Oral Toxicity
H302: Harmful if swallowed
P264, P270, P301+P312
This data is a composite from SDSs for various boronic acids and should be considered representative.[1]
A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used and the specific laboratory operations to be performed.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling 3-Chloro-5-fluoro-4-propoxyphenylboronic acid.[3][4][5]
Eye and Face Protection : Chemical safety goggles with side shields are mandatory to protect against splashes.[2][5][6] A face shield should be worn in situations with a higher risk of splashing.[2][7]
Skin Protection :
Gloves : Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[5][7] Inspect gloves for any signs of damage before each use and wash them before removal.[8]
Lab Coat : A flame-resistant lab coat or apron that is impervious to chemicals should be worn at all times.[9] It should have a closed front and cover your arms.[5]
Respiratory Protection : All handling of this solid compound, especially when a powder, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1][5][6] If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved particulate respirator should be used.[7][10]
Footwear : Closed-toe shoes must be worn in the laboratory at all times; sandals or perforated shoes are not permitted.[8][9]
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
Preparation and Weighing
Designated Work Area : All work with 3-Chloro-5-fluoro-4-propoxyphenylboronic acid should be performed in a designated area, such as a chemical fume hood.[1][5]
Gather Materials : Before starting, ensure all necessary equipment and reagents are within the fume hood to minimize movement in and out of the containment area.
Weighing : If weighing the solid, do so within the fume hood on a tared weigh paper or in a suitable container. Avoid generating dust.[11]
Dissolving and Reactions
Solvent Addition : When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12][13]
Temperature Control : Keep the compound away from excessive heat and direct sunlight.[5]
General Laboratory Practices
Avoid Contamination : Do not eat, drink, or apply cosmetics in the laboratory.[8]
Hand Washing : Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[2][3]
Labeling : Ensure all containers of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid are clearly labeled with the chemical name and appropriate hazard warnings.[4][14]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Seek immediate medical attention.[2]
Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[6][8] If irritation persists, seek medical attention.[2]
Inhalation : Move the individual to fresh air immediately.[6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[6] Seek immediate medical attention.
Ingestion : Do NOT induce vomiting.[6] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
Spills : For small spills, carefully sweep or vacuum the solid material into a suitable, labeled disposal container.[6][10] Avoid generating dust.[6] Clean the spill area with soap and water. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid and its containers is essential to protect the environment and comply with regulations.[15][16]
Waste Segregation
Solid Waste : Collect all solid waste, including unused compound, contaminated weigh paper, gloves, and paper towels, in a clearly labeled, sealable container designated for solid organoboron waste.[1]
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid organoboron waste. Do not mix with other chemical waste streams unless directed to do so by a qualified professional.[15]
Empty Containers : Do not rinse empty containers and reuse them. They should be disposed of as hazardous waste.
Disposal Procedure
Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Chloro-5-fluoro-4-propoxyphenylboronic acid".[1]
Storage of Waste : Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[14]
Final Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management provider.[15][16] Do not dispose of this chemical down the drain or in the regular trash.[15]
Visual Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid from preparation to disposal.